5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole
Description
Properties
IUPAC Name |
5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4O/c14-8-5-6-12(10(15)7-8)20-11-4-2-1-3-9(11)13-16-18-19-17-13/h1-7H,(H,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYWOTGHOXXCLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNN=N2)OC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Senior Application Scientist's In-Depth Technical Guide to the Pharmacokinetic Profiling of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole
Abstract
This technical guide provides a comprehensive framework for the pharmacokinetic profiling of the novel chemical entity, 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole. As a compound featuring a metabolically stable tetrazole ring and a dichlorophenoxy moiety, its absorption, distribution, metabolism, and excretion (ADME) profile is of significant interest for drug development professionals.[1][2] This document outlines a strategic and methodologically robust approach to elucidating the pharmacokinetic characteristics of this compound, drawing upon established principles and advanced analytical techniques. While specific experimental data for this molecule is not yet publicly available, this guide serves as a detailed roadmap for researchers and scientists, ensuring a thorough and scientifically rigorous investigation.
Introduction: Unveiling the Pharmacokinetic Journey
The therapeutic potential of any drug candidate is intrinsically linked to its pharmacokinetic profile. For 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole, understanding its journey through the body is paramount to predicting its efficacy and safety. The unique structural combination of a tetrazole group, known for its metabolic stability and role as a carboxylic acid bio-isostere, and the 2,4-dichlorophenoxy moiety, a structure with known toxicological properties, necessitates a meticulous pharmacokinetic evaluation.[1][3][4][5]
This guide is structured to provide a logical and in-depth exploration of the essential pharmacokinetic studies. We will delve into the causality behind experimental choices, from initial in vitro assessments to definitive in vivo characterizations. The protocols described herein are designed to be self-validating, ensuring the generation of trustworthy and reproducible data.
Foundational In Vitro ADME Profiling: The First Glimpse
Initial in vitro assays are critical for early-stage assessment of a compound's pharmacokinetic liabilities and for guiding the design of more complex in vivo studies.
Aqueous Solubility
Rationale: Adequate solubility is a prerequisite for oral absorption. Poor solubility can lead to low bioavailability and variable drug exposure.
Protocol:
-
Prepare a series of buffers at physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4).
-
Add an excess of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole to each buffer.
-
Shake the samples at 37°C for 24 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
-
Analyze the supernatant for the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Membrane Permeability
Rationale: The ability to cross biological membranes, such as the intestinal epithelium, is crucial for absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput initial screen.
Protocol:
-
Prepare a donor plate with a solution of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole in a buffer at a relevant intestinal pH (e.g., 6.5).
-
Coat a filter plate with a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Place the filter plate on top of an acceptor plate containing buffer.
-
Add the donor solution to the filter plate and incubate.
-
After the incubation period, measure the concentration of the compound in both the donor and acceptor wells using HPLC-UV or LC-MS/MS.
Metabolic Stability
Rationale: The metabolic stability of a compound determines its half-life and potential for drug-drug interactions. Liver microsomes and hepatocytes are the primary tools for this assessment.
Protocol (Liver Microsomal Stability):
-
Incubate 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole with pooled human or rat liver microsomes at 37°C.
-
The reaction mixture should contain a NADPH-regenerating system to support Phase I metabolic reactions.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the remaining parent compound concentration at each time point by LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for In Vitro Metabolic Stability Assay.
Plasma Protein Binding
Rationale: Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can affect the drug's distribution and clearance.
Protocol (Rapid Equilibrium Dialysis):
-
Use a rapid equilibrium dialysis (RED) device with a semipermeable membrane.
-
Add plasma to one chamber and a solution of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole in buffer to the other.
-
Incubate the device at 37°C until equilibrium is reached.
-
Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.
-
Calculate the percentage of unbound drug.
Definitive In Vivo Pharmacokinetic Studies: The Whole Picture
In vivo studies in animal models, typically rodents, are essential for understanding the complete ADME profile of a drug candidate.
Animal Model and Dosing
Rationale: The choice of animal model is critical. Wistar or Sprague-Dawley rats are commonly used for initial pharmacokinetic studies due to their well-characterized physiology and handling ease.[3][6] Both intravenous (IV) and oral (PO) administration routes are necessary to determine absolute bioavailability.
Protocol:
-
House male Wistar rats under standard conditions with free access to food and water.[6]
-
For IV administration, formulate 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole in a suitable vehicle (e.g., saline with a co-solvent) and administer via the tail vein.
-
For PO administration, formulate the compound in a vehicle such as a suspension in carboxymethyl cellulose and administer by oral gavage.
-
Select appropriate dose levels based on preliminary toxicity studies.
Blood Sampling and Bioanalysis
Rationale: Accurate quantification of the drug in biological matrices is the cornerstone of pharmacokinetic analysis.[7] A validated bioanalytical method is crucial for generating reliable data.
Protocol:
-
Collect blood samples from the jugular or saphenous vein at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Process the blood to obtain plasma or serum.
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole in the biological matrix.[8] Method validation should adhere to regulatory guidelines and assess linearity, accuracy, precision, and recovery.
Caption: Workflow for an In Vivo Pharmacokinetic Study.
Pharmacokinetic Parameter Calculation
Rationale: Pharmacokinetic parameters provide a quantitative description of the drug's disposition.
Data Analysis: Non-compartmental analysis of the plasma concentration-time data will be used to determine key pharmacokinetic parameters.
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t½ | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Absolute oral bioavailability |
Metabolite Identification and Profiling: Uncovering the Metabolic Fate
Rationale: Identifying the major metabolites is crucial for understanding the clearance pathways and assessing the potential for active or toxic metabolites. Given the structure, potential metabolic pathways include hydroxylation of the phenyl rings and conjugation. The 2,4-dichlorophenoxyacetic acid (2,4-D) moiety may undergo metabolism, and its known metabolic profile can inform this investigation.[4]
Protocol:
-
Analyze plasma and urine samples from the in vivo study using high-resolution mass spectrometry (HRMS) to detect potential metabolites.
-
Compare the metabolite profiles between control and dosed animals.
-
Use tandem mass spectrometry (MS/MS) to elucidate the structures of the identified metabolites.
-
Synthesize suspected major metabolites to confirm their identity.
Conclusion: Synthesizing the Pharmacokinetic Profile
A thorough pharmacokinetic profiling of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole, as outlined in this guide, will provide a comprehensive understanding of its ADME properties. This knowledge is indispensable for making informed decisions in the drug development process, including dose selection for efficacy and toxicity studies, and predicting the compound's behavior in humans. The integration of in vitro and in vivo data will create a robust pharmacokinetic package, paving the way for further preclinical and clinical development.
References
- Preclinical Pharmacokinetic Assessment of a Promising Vasorelaxant, Analgesic, and Anti‐Inflammatory Prototype 5‐[1‐(4‐Fluorophenyl)‐1H‐pyrazol‐4‐yl]‐2H‐tetrazole (LQFM020) Through Selective Bioanalytical HPLC‐PDA‐Based Method - PMC.
- A review on biological matrices and analytical methods used for determination of drug of abuse - Journal of Applied Pharmaceutical Science.
- One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PMC.
- Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices.
- In silico Prioritization of some Tetrazole Chalcones for Anticonvulsant Activity International Journal of PharmTech Research.
- Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection - Bioanalysis Zone.
- 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl - Semantic Scholar.
- Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method | PLOS One.
- Comparative metabolism of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat and dog - PubMed.
- Analytical Methods for Nanomaterial Determination in Biological Matrices - MDPI.
- Methyl 2-[5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazol-2-yl]acetate - EvitaChem.
- Comparative In Vitro and In Vivo Pharmacokinetic Evaluation of Novel 4-Aminoquinoline-Tetrazole Antimalarials - ResearchGate.
- Analytical Methods for Biologics - Contentstack.
- (PDF) One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - ResearchGate.
- Evaluation of potential endocrine activity of 2,4-dichlorophenoxyacetic acid using in vitro assays - PubMed.
- In vivo biodistribution, pharmacokinetic parameters, and brain uptake of 5-halo-y-methoxy(or ethoxy)-5,6-dihydro-3'-azido-3'-deoxythymidine diastereomers as potential prodrugs of 3' - PubMed.
- The discovery of N-((2H-tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4, - PubMed.
- 2,4,5-T absorption in chemical applicators - University of Otago.
- Toxicology of 2,4-D - 24d.info.
- A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview - International Journal of Pharmaceutical Sciences Review and Research.
- Study of biocompatibility, cytotoxic activity in vitro of a tetrazole-containing derivative of 2-amino-4,6-di(aziridin-1-yl)-1,3,5-triazine - PubMed.
- The in Vivo Metabolism of 5-(4-NITROPHENYL)- 4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE in Rats - Academia.edu.
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5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole receptor binding affinity IC50
Structural and Kinetic Profiling of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole: A High-Affinity FABP4 Inhibitor
Executive Summary & Target Biology
Fatty Acid Binding Protein 4 (FABP4), also known as adipocyte protein 2 (aP2), is an intracellular lipid chaperone that plays a pivotal role in lipid trafficking, systemic metabolic regulation, and inflammatory responses[1]. Elevated FABP4 levels are clinically correlated with metabolic syndrome, atherosclerosis, and type 2 diabetes[1][2]. Consequently, the pharmacological inhibition of FABP4 has emerged as a high-priority strategy in metabolic disease drug discovery.
This technical guide provides an in-depth analysis of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole (SMILES: c1(c(Oc2c(cc(cc2)Cl)Cl)cccc1)C1=NN=NN1), a highly selective and potent small-molecule inhibitor of human FABP4[1][3]. With a validated receptor binding affinity (IC50) of 1.2 µM and a high-resolution crystallographic profile (1.12 Å, PDB: 7FWB)[1][3], this compound exemplifies the successful application of bioisosteric replacement in structure-based drug design (SBDD).
Mechanistic Rationale & Bioisosteric Design
Endogenous ligands of FABP4 are long-chain fatty acids, which bind within a deep, water-filled hydrophobic cavity. The natural binding pose requires the fatty acid's carboxylate headgroup to form critical hydrogen bonds and salt bridges with a conserved tyrosine (Tyr128) and arginine motif (Arg106, Arg126) located at the base of the pocket.
In the rational design of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole, two primary structural features drive its efficacy:
-
Tetrazole as a Carboxylate Bioisostere: The 2H-tetrazole ring replaces the natural carboxylic acid. With a pKa similar to a carboxylate (~4.5–5.5), the tetrazole is deprotonated at physiological pH, allowing it to perfectly mimic the electrostatic interactions with the Arg106/Arg126 motif. Crucially, the tetrazole ring offers superior metabolic stability—resisting phase II glucuronidation—and improves membrane permeability due to its delocalized lipophilic nature.
-
2,4-Dichlorophenoxy Moiety: The bulky, halogenated biphenyl ether system is designed to occupy the hydrophobic portal of the FABP4 cavity. The chlorine atoms at the 2- and 4-positions enhance van der Waals interactions with the hydrophobic residues lining the pocket (e.g., Phe16, Ala33, Pro38), anchoring the ligand and driving the binding affinity to the low micromolar range.
Figure 1: Mechanism of action for FABP4 inhibition by the tetrazole derivative.
Quantitative Data: Binding Affinity & Structural Parameters
The binding affinity (IC50) and crystallographic data for the compound bound to human FABP4, as deposited by Ehler et al.[1], are summarized below.
| Parameter | Value | Method / Source |
| Target Protein | Human FABP4 (hFABP4) | Recombinant E. coli BL21(DE3) expression[1] |
| Ligand | 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole | PDB: 7FWB[3] |
| Binding Affinity (IC50) | 1.2 µM | Fluorescence Displacement Assay[1][3] |
| Resolution | 1.12 Å | X-ray Diffraction[1][3] |
| R-Value (Free / Work) | 0.180 / 0.151 | Crystallographic Refinement[1][3] |
| Primary Interactions | Salt bridge (Arg106/126), Hydrophobic | Structural Analysis |
Experimental Workflows & Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, the following protocols detail the causal steps required to validate the IC50 and structural binding mode of this compound. Every step is designed as a self-validating system with internal controls.
Protocol 1: Fluorescence Displacement Assay for IC50 Determination
Rationale: FABP4 lacks intrinsic enzymatic activity; therefore, binding affinity must be measured via competitive displacement. We utilize 1-anilino-8-naphthalene sulfonate (ANS), a fluorescent probe that dramatically increases its quantum yield upon binding to the hydrophobic pocket of FABP4.
-
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, and 0.01% Triton X-100. Causality: Triton X-100 prevents non-specific micelle formation and aggregation of the highly lipophilic tetrazole compound, ensuring true monomeric binding.
-
Protein-Probe Complex Formation: Incubate 1 µM recombinant hFABP4 with 1 µM ANS in the assay buffer for 15 minutes at room temperature to reach thermodynamic equilibrium.
-
Compound Titration: Prepare a 10-point serial dilution of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole in DMSO. Add 1 µL of each concentration to 99 µL of the protein-probe complex (final DMSO concentration 1%). Self-Validation Control: Include a DMSO-only well (maximum signal) and a well with 10 µM BMS309403 (a known potent FABP4 inhibitor, serving as a positive control for complete displacement).
-
Measurement: Read fluorescence using a microplate reader (Excitation: 370 nm, Emission: 475 nm).
-
Data Analysis: Plot the decrease in fluorescence against the log of the compound concentration. Fit the data using a four-parameter logistic non-linear regression model to calculate the IC50 (1.2 µM)[1][3].
Protocol 2: Crystallization and Ligand Soaking (PDB: 7FWB)
Rationale: High-resolution structural validation is required to confirm that the tetrazole ring correctly engages the Arg-Tyr motif and does not induce off-target conformational shifts[1].
-
Apo-Protein Crystallization: Concentrate purified hFABP4 to 15 mg/mL in 20 mM Tris-HCl (pH 8.0). Grow apo-crystals using the sitting-drop vapor diffusion method against a reservoir solution of 2.0 M Ammonium Sulfate and 0.1 M Sodium Acetate (pH 4.6).
-
Ligand Soaking: Transfer apo-crystals into a soaking drop containing the reservoir solution supplemented with 5 mM of the tetrazole ligand and 5% DMSO. Incubate for 24–48 hours. Causality: The high ligand concentration and extended soaking time overcome the kinetic barrier of displacing bound water molecules, ensuring full occupancy of the binding pocket.
-
Cryoprotection & Diffraction: Briefly transfer the soaked crystals to a cryoprotectant solution (reservoir solution + 20% glycerol) and flash-freeze in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source to achieve the 1.12 Å resolution[1][3].
Figure 2: Integrated workflow for IC50 determination and crystallographic validation.
References
-
Ehler, A., Bartelmus, C., Benz, J., Plitzko, I., Rudolph, M.G. (2025). "A high-resolution data set of fatty acid-binding protein structures. III. Unexpectedly high occurrence of wrong ligands." Acta Crystallographica Section D: Structural Biology. URL:[Link]
-
RCSB Protein Data Bank. "7FWB: Crystal Structure of human FABP4 in complex with 5-[2-(2,4-dichlorophenoxy)phenyl]-1H-tetrazole". URL:[Link]
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Physicochemical Properties and Synthetic Methodologies of 5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazole: A Technical Guide
Introduction: The Bioisosteric Rationale in Drug Design
The compound 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole (CAS: 671186-08-6)[1] is a highly specialized chemical building block utilized in advanced molecular design and medicinal chemistry. Structurally, it consists of a 2,4-dichlorophenoxy moiety attached to a phenyl ring, which is ortho-substituted with a 2H-tetrazole group.
From the perspective of a Senior Application Scientist, this architecture is not arbitrary; it represents a deliberate and strategic bioisosteric replacement . The tetrazole ring is a classic, metabolically stable bioisostere for a carboxylic acid. In this context, the compound serves as a direct structural analog to 2-(2,4-dichlorophenoxy)benzoic acid [2] and is structurally contiguous with Fenclofenac (2-[2-(2,4-dichlorophenoxy)phenyl]acetic acid)[3], a known non-steroidal anti-inflammatory drug (NSAID) and cyclooxygenase (COX) inhibitor.
By replacing the carboxylate group with a tetrazole, researchers can maintain the required anionic charge at physiological pH while significantly enhancing the molecule's lipophilicity, membrane permeability, and resistance to in vivo metabolic degradation (such as glucuronidation).
Physicochemical Properties & Molecular Descriptors
Understanding the physicochemical parameters of this compound is critical for predicting its pharmacokinetic behavior and target engagement. The data below synthesizes the core properties and explains the causality behind their relevance in drug development.
| Property | Value | Causality / Relevance in Drug Design |
| Molecular Formula | C13H8Cl2N4O | Defines the atomic composition and halogenation state. |
| Molecular Weight | 307.13 g/mol | Falls well within Lipinski's Rule of 5 (<500 Da), ensuring optimal parameters for oral bioavailability[1]. |
| Topological Polar Surface Area (TPSA) | 52.8 Ų | The tetrazole ring contributes 43.6 Ų and the ether oxygen 9.2 Ų. A TPSA < 90 Ų indicates excellent cellular membrane permeability. |
| Predicted LogP | ~4.2 | The highly lipophilic 2,4-dichlorophenoxy moiety drives the LogP up, balancing the polar tetrazole to achieve optimal partitioning into hydrophobic target pockets. |
| Predicted pKa | ~4.5 | Ensures the molecule is >99% ionized at physiological pH (7.4), perfectly mimicking the pharmacophore of a carboxylate anion[2]. |
| H-Bond Donors / Acceptors | 1 / 5 | The tetrazole NH acts as a single donor, while the four nitrogens and ether oxygen act as acceptors, facilitating robust target engagement. |
Mechanistic Biology: Target Engagement Logic
When deployed as a bioisostere for diaryl ether NSAIDs (like Fenclofenac), the mechanism of action relies heavily on the behavior of the tetrazole ring at physiological pH. Because the pKa of the tetrazole is approximately 4.5, it exists almost entirely as a tetrazolate anion in the bloodstream and intracellular fluid.
This anionic state is the primary driver of target engagement. In the active site of COX enzymes, the tetrazolate anion forms a highly stable salt bridge with the basic guanidinium group of Arg120 , while the bulky, lipophilic 2,4-dichlorophenoxy group anchors the molecule deep within the hydrophobic channel (interacting with Val523/Ile523).
Caption: Proposed binding interactions of the tetrazole bioisostere within the COX-2 active site.
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 5-substituted 1H-tetrazoles historically relied on the reaction of nitriles with sodium azide (NaN3) and ammonium chloride in DMF. However, this method generates hydrazoic acid (HN3), a highly toxic and explosive gas.
To ensure scientific integrity and safety, the protocol below utilizes the Sharpless aqueous zinc-catalyzed method [4]. This approach is a self-validating system: the zinc coordinates the azide, preventing HN3 volatilization, while simultaneously activating the nitrile via Lewis acid catalysis.
Caption: Stepwise synthetic workflow for 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole via[3+2] cycloaddition.
Step 1: Preparation of 2-(2,4-Dichlorophenoxy)benzonitrile
-
Procedure : In a 250 mL round-bottom flask, dissolve 2-fluorobenzonitrile (10 mmol) and 2,4-dichlorophenol (10 mmol) in 50 mL of anhydrous DMF. Add anhydrous potassium carbonate (K2CO3, 15 mmol) as the base. Heat the mixture to 120°C for 4 hours.
-
Causality : K2CO3 deprotonates the phenol to form a highly nucleophilic phenoxide. DMF is chosen as a polar aprotic solvent to solvate the potassium cation, leaving the phenoxide "naked" and highly reactive for the Nucleophilic Aromatic Substitution (SNAr) on the electron-deficient fluorobenzene.
-
Self-Validation : The reaction mixture transitions from a clear solution to a cloudy suspension as insoluble potassium fluoride (KF) precipitates. Complete consumption of the starting materials can be validated via TLC (Hexane:EtOAc 4:1).
Step 2: Zinc-Catalyzed [3+2] Cycloaddition
-
Procedure : To a high-pressure reaction vial, add the synthesized 2-(2,4-dichlorophenoxy)benzonitrile (5 mmol), sodium azide (NaN3, 6 mmol), and zinc bromide (ZnBr2, 5 mmol). Add 20 mL of a 1:1 mixture of deionized water and isopropanol. Seal the vial and heat to 120°C for 24 hours[4].
-
Causality : ZnBr2 acts as a Lewis acid, coordinating to the nitrile nitrogen. This critically lowers the LUMO energy of the cyano group, making it highly susceptible to nucleophilic attack by the azide. Furthermore, the aqueous system completely suppresses the formation of volatile HN3[4].
-
Self-Validation & Isolation : Upon completion, the reaction is cooled to room temperature. The self-validating isolation step involves acidifying the mixture with 1M HCl to pH 2. The target tetrazole, which is highly soluble as a zinc tetrazolate complex at neutral pH, immediately precipitates as a white crystalline solid upon protonation. This distinct phase change confirms successful conversion and allows for simple isolation via vacuum filtration.
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- 1. CAS:671186-08-6, 5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazole-毕得医药 [bidepharm.com]
- 2. 2-(2,4-Dichlorophenoxy)benzoic acid | C13H8Cl2O3 | CID 12025777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fenclofenac | C14H10Cl2O3 | CID 65394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
in vivo toxicity profile of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole
As a Senior Application Scientist, this guide provides a comprehensive framework for establishing the in vivo toxicity profile of the novel chemical entity 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole. In the absence of existing data for this specific molecule, this document outlines the strategic, phased approach required for its safety assessment, grounded in internationally recognized protocols and best practices. This guide is intended for researchers, toxicologists, and drug development professionals who are tasked with characterizing the safety of new chemical entities.
Introduction to the Safety Assessment of a Novel Tetrazole Compound
5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole is a unique molecule featuring a dichlorophenoxy moiety linked to a phenyltetrazole core. The tetrazole ring is a common feature in medicinal chemistry, often used as a bioisostere for a carboxylic acid group, which can influence a compound's pharmacokinetic and pharmacodynamic properties. However, the overall toxicological profile is determined by the entire molecular structure. Therefore, a systematic in vivo toxicological evaluation is essential to identify potential hazards to human health before any further development can proceed.
The following sections detail a tiered, logical progression of studies, from acute toxicity to repeated-dose and genotoxicity assessments. This approach is designed to maximize data generation while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). Each described protocol is a self-validating system, incorporating controls and standardized endpoints to ensure the reliability and reproducibility of the findings.
The Phased Approach to In Vivo Safety Assessment
A tiered or phased approach is the cornerstone of modern toxicology. It ensures that initial studies inform the design of subsequent, more complex investigations. This strategy prevents unnecessary animal use and focuses resources on the most relevant toxicological questions. The progression is typically from acute, high-dose studies to sub-chronic, lower-dose, repeated-exposure studies, followed by specialized investigations into genotoxicity, reproductive toxicity, and carcinogenicity as needed.
Caption: A diagram illustrating the tiered approach to in vivo toxicity testing.
Phase I: Acute Systemic Toxicity Assessment
The primary objective of an acute toxicity study is to determine the potential for a substance to cause adverse effects within a short period after a single dose. This study provides a preliminary characterization of the substance's intrinsic toxicity and is crucial for classifying the substance for handling and transport. Furthermore, the data obtained are vital for selecting appropriate dose levels for subsequent repeated-dose studies. The Acute Toxic Class Method (OECD Guideline 423) is a widely accepted protocol that uses a reduced number of animals.
Experimental Protocol: Acute Toxic Class Method (OECD 423)
-
Animal Model Selection: The use of a single sex (typically female, as they are often slightly more sensitive) of a standard rodent strain (e.g., Sprague-Dawley rat) is recommended. Animals should be young adults (8-12 weeks old) and acclimatized to laboratory conditions.
-
Dose Formulation: The test substance, 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole, must be formulated in an appropriate vehicle (e.g., corn oil, 0.5% carboxymethylcellulose). The choice of vehicle should be justified and shown to be non-toxic at the volume administered.
-
Dosing Procedure: A stepwise procedure is used, with three animals per step. Dosing is initiated at a level selected from a series of fixed doses (5, 50, 300, 2000 mg/kg body weight). The starting dose is chosen based on any existing information about the substance or structurally related compounds.
-
Observations: Animals are closely observed for the first 30 minutes, then periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days. All signs of toxicity, including changes in skin, fur, eyes, and behavior, are recorded.
-
Endpoint Measurement: The primary endpoints are mortality and detailed clinical observations. At the end of the 14-day observation period, all surviving animals are euthanized, and a gross necropsy is performed to identify any macroscopic pathological changes.
Caption: The process of micronucleus formation after exposure to a genotoxic agent.
Phase IV: Higher-Tier Toxicological Studies
The results from the preceding studies, combined with information on the intended use and potential human exposure to 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole, will determine the need for further, more specialized studies.
-
Reproductive and Developmental Toxicity: If the compound is intended for use in women of childbearing potential or if sub-chronic studies show effects on reproductive organs, studies such as OECD 414 (Prenatal Developmental Toxicity) and OECD 416 (Two-Generation Reproduction Toxicity) would be warranted.
-
Carcinogenicity: Long-term carcinogenicity bioassays (typically 2 years in rodents) are highly resource-intensive. They are generally required for pharmaceutical candidates intended for chronic use or when there is a specific concern based on the compound's structure, genotoxicity results, or evidence of pre-neoplastic lesions in sub-chronic studies.
Integrated Data Analysis and Risk Characterization
The culmination of this testing strategy is the creation of a comprehensive in vivo toxicity profile. This involves integrating all data—from acute toxicity and NOAELs from repeated dose studies to genotoxicity potential. This integrated profile allows for a formal risk characterization, which compares the identified hazard (the intrinsic toxicity of the compound) with potential human exposure levels to determine the overall risk. This profile is a living document that is essential for making informed decisions about the continued development of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole.
References
-
Title: OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method Source: OECD Guidelines for the Testing of Chemicals, Section 4 URL: [Link]
-
Title: OECD Guideline 407: Repeated Dose 28-Day Oral Toxicity Study in Rodents Source: OECD Guidelines for the Testing of Chemicals, Section 4 URL: [Link]
-
Title: OECD Guideline 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents Source: OECD Guidelines for the Testing of Chemicals, Section 4 URL: [Link]
-
Title: OECD Guideline 474: Mammalian Erythrocyte Micronucleus Test Source: OECD Guidelines for the Testing of Chemicals, Section 4 URL: [Link]
-
Title: OECD Guideline 414: Prenatal Developmental Toxicity Study Source: OECD Guidelines for the Testing of Chemicals, Section 4 URL: [Link]
Assessing the Metabolic Stability of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole in Human Liver Microsomes
An In-Depth Technical Guide:
Introduction: The Imperative of Metabolic Stability in Drug Discovery
In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, the assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical gatekeeper. Among these, metabolic stability is a paramount parameter that dictates the persistence of a drug in the body, thereby influencing its oral bioavailability, half-life, and dosing regimen.[1] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and lead to toxicity.[1]
The liver is the principal organ of drug metabolism, where a superfamily of enzymes, primarily the Cytochrome P450s (CYPs), catalyzes the biotransformation of xenobiotics.[2][3] In vitro models that effectively mimic hepatic metabolism are therefore indispensable tools in early drug discovery.[4] Human Liver Microsomes (HLMs), which are subcellular fractions of hepatocytes containing a high concentration of Phase I drug-metabolizing enzymes like CYPs, offer a robust, cost-effective, and high-throughput method to evaluate the intrinsic metabolic clearance of a compound.[2][4][5]
This guide provides a comprehensive technical framework for determining the metabolic stability of a specific NCE, 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole . We will delve into the mechanistic rationale behind the experimental design, provide a detailed protocol for a self-validating assay, and outline the principles of data analysis and interpretation for drug development professionals.
The Core Principle: Reconstituting Phase I Metabolism In Vitro
The primary goal of the HLM assay is to measure the rate at which the parent compound is eliminated over time when incubated with the metabolically active microsomal enzymes. This process, known as Phase I metabolism, primarily involves oxidative reactions that introduce or expose functional groups on the drug molecule.[6]
Causality Behind Key Components:
-
Human Liver Microsomes (HLMs): This biological matrix serves as the source of the key drug-metabolizing enzymes, predominantly the CYP450 family.[5] Using pooled microsomes from multiple donors is standard practice to average out inter-individual variability in enzyme expression and activity.[7]
-
NADPH (Nicotinamide Adenine Dinucleotide Phosphate): The catalytic cycle of CYP450 enzymes is critically dependent on electrons, which are supplied by the essential cofactor NADPH via NADPH-cytochrome P450 oxidoreductase.[6][8][9] The reaction is initiated by the addition of NADPH, and its absence serves as a crucial negative control to distinguish enzymatic degradation from simple chemical instability.[6][7]
-
Phosphate Buffer (pH 7.4): Maintaining a physiological pH is vital for optimal enzyme function.
-
Incubation at 37°C: This temperature mimics physiological conditions in the human body, ensuring the enzymatic reactions proceed at a relevant rate.[10]
The experimental workflow is designed to monitor the disappearance of the parent compound, which serves as a proxy for the rate of metabolism.
Caption: Experimental workflow for the HLM metabolic stability assay.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating necessary controls to ensure data integrity.
3.1 Materials and Reagents
-
Test Compound: 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole, 10 mM stock in DMSO.
-
Biological Material: Pooled Human Liver Microsomes (mixed gender), 20 mg/mL stock.[10]
-
Cofactor: NADPH regenerating system or 100 mM NADPH stock in buffer.
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.[10]
-
Positive Controls: Midazolam (high turnover) and Dextromethorphan (moderate turnover).[10]
-
Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., Tolbutamide).[11]
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[11][12]
3.2 Experimental Procedure
-
Preparation of Working Solutions:
-
Thaw the stock HLM (20 mg/mL) quickly in a 37°C water bath and immediately place on ice.[13] Dilute with cold phosphate buffer to an intermediate concentration (e.g., 1 mg/mL).
-
Prepare a 100 µM intermediate stock of the test compound and positive controls by diluting the 10 mM DMSO stock with buffer. Rationale: This minimizes the final DMSO concentration in the incubation to <0.1%, preventing solvent-induced enzyme inhibition.[4]
-
-
Incubation Setup:
-
In a 96-well plate or microcentrifuge tubes, add the required volume of the 1 mg/mL HLM working solution and phosphate buffer.
-
Add the 100 µM test compound intermediate stock to achieve a final incubation concentration of 1 µM. Rationale: A 1 µM concentration is typically below the Michaelis-Menten constant (Km) for most CYP enzymes, allowing the reaction to follow first-order kinetics, which simplifies data analysis.[10]
-
Prepare parallel incubations for the positive controls.
-
Prepare a negative control for the test compound by adding buffer instead of the NADPH solution. Rationale: This control accounts for any non-enzymatic degradation or chemical instability of the compound under the assay conditions.[14]
-
-
Reaction Initiation and Sampling:
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.[15]
-
Initiate the metabolic reaction by adding a pre-warmed NADPH solution to all wells (except the negative control) to a final concentration of 1 mM.
-
Immediately after adding NADPH, remove the first aliquot for the T=0 time point and add it to a corresponding well/tube containing 2-3 volumes of ice-cold acetonitrile with internal standard. Rationale: The T=0 sample represents 100% of the initial compound concentration and serves as the baseline for all subsequent measurements.
-
Continue incubating at 37°C with gentle shaking.
-
At subsequent time points (e.g., 5, 15, 30, and 45 minutes), remove aliquots and terminate the reaction in the same manner.[7]
-
-
Sample Processing and Analysis:
-
Once all time points are collected, vortex the quenched samples vigorously and centrifuge at high speed (e.g., >3000 x g) for 10 minutes to pellet the precipitated microsomal proteins.[11]
-
Carefully transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard. Rationale: LC-MS/MS provides the high sensitivity and selectivity required to measure low concentrations of the analyte in a complex biological matrix.[12][16][17]
-
Data Analysis and Interpretation
The raw data from the LC-MS/MS analysis (peak area ratio of analyte to IS) is used to calculate key metabolic stability parameters.
4.1 Calculation of Half-Life (t½) and Intrinsic Clearance (Clint)
-
Determine Percent Remaining: For each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample. % Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100
-
Calculate Elimination Rate Constant (k): Plot the natural logarithm (ln) of the "% Remaining" versus time. The slope of the resulting linear regression line is the negative elimination rate constant (-k).[10]
-
Calculate In Vitro Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized. t½ (min) = 0.693 / k[18]
-
Calculate In Vitro Intrinsic Clearance (Clint): This value represents the volume of microsomal incubation cleared of the drug per unit time, normalized to the amount of microsomal protein.[18] Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg))[11][18]
4.2 Representative Data and Interpretation
The following table illustrates hypothetical data for 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole and control compounds.
| Compound | Time (min) | % Remaining | ln(% Remaining) | In Vitro t½ (min) | In Vitro Clint (µL/min/mg) | Stability Classification |
| Test Compound | 0 | 100 | 4.61 | 38.5 | 36.0 | Moderate |
| 5 | 90 | 4.50 | ||||
| 15 | 68 | 4.22 | ||||
| 30 | 45 | 3.81 | ||||
| 45 | 30 | 3.40 | ||||
| Midazolam | 0 | 100 | 4.61 | 8.5 | 163.1 | Low |
| 5 | 60 | 4.09 | ||||
| 15 | 20 | 2.99 | ||||
| 30 | 4 | 1.39 | ||||
| 45 | <1 | N/A | ||||
| Dextromethorphan | 0 | 100 | 4.61 | >60 | <23.1 | High |
| 5 | 98 | 4.58 | ||||
| 15 | 92 | 4.52 | ||||
| 30 | 85 | 4.44 | ||||
| 45 | 78 | 4.36 |
Interpretation: Based on these hypothetical results, 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole exhibits moderate metabolic stability. Its clearance is significantly lower than the rapidly metabolized Midazolam but faster than the highly stable Dextromethorphan. This data allows researchers to rank-order compounds and provides crucial input for in vitro-in vivo extrapolation (IVIVE) to predict human pharmacokinetic parameters.[15][18]
Anticipated Metabolic Pathways
While this assay quantifies the rate of disappearance, identifying the resulting metabolites (metabolite identification) is a subsequent and essential step. Based on the structure of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole, several metabolic "soft spots" can be predicted:
-
Aromatic Hydroxylation: The dichlorophenyl and phenyl rings are susceptible to hydroxylation by CYP enzymes.
-
Ether Cleavage (O-dealkylation): The ether linkage between the two phenyl rings is a potential site for cleavage, which would yield 2,4-dichlorophenol and a hydroxylated phenyl-tetrazole species.[19][20]
-
Dehalogenation: Removal of one or both chlorine atoms is a possible but generally less common metabolic route for such structures.[19]
The tetrazole ring itself is generally considered to be metabolically stable, often incorporated into drug candidates to block metabolism at that position.
Conclusion
The human liver microsomal stability assay is a cornerstone of modern drug discovery, providing an early, reliable assessment of a compound's metabolic fate.[1][4] By employing a well-controlled, mechanistically sound protocol as detailed in this guide, researchers can generate high-quality data on the intrinsic clearance of NCEs like 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole. This information is vital for selecting candidates with favorable pharmacokinetic profiles, guiding medicinal chemistry efforts to optimize metabolic stability, and ultimately increasing the probability of success in developing safe and effective medicines.
References
-
ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Available at: [Link]
-
IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Available at: [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. Available at: [Link]
-
Patsnap Synapse. (2025, May 29). Choosing Between Human Liver Microsomes and Hepatocytes. Available at: [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]
-
Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Available at: [Link]
-
Protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Available at: [Link]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. Available at: [Link]
-
IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available at: [Link]
-
Arabian Journal of Chemistry. (2022, December 21). Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans. Available at: [Link]
-
National Institutes of Health. (n.d.). NADPH–Cytochrome P450 Oxidoreductase: Roles in Physiology, Pharmacology, and Toxicology. PMC. Available at: [Link]
-
National Institutes of Health. (n.d.). Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications. PMC. Available at: [Link]
-
ACS Publications. (2000, October 13). 2,4-Dichlorophenoxyacetic Acid Metabolism in Transgenic Tolerant Cotton (Gossypium hirsutum). Journal of Agricultural and Food Chemistry. Available at: [Link]
-
National Institutes of Health. (n.d.). Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes. PMC. Available at: [Link]
-
Agilent. (n.d.). Highly Sensitive LC/MS/MS Method for the Simultaneous Quantification of Mutagenic Azido Impurity Analogues in Five Different Sartan APIs and Formulations. Available at: [Link]
-
ChemHelp ASAP. (2023, September 12). Metabolic stability & determining intrinsic drug clearance. YouTube. Available at: [Link]
-
Eurofins Discovery. (n.d.). Metabolic Stability Services. Available at: [Link]
-
IPHASE Biosciences. (n.d.). Microsomes in Metabolic Stability Assays: Role in Phase I Metabolism and Phase II Metabolism. Available at: [Link]
-
Journal of Neonatal Surgery. (n.d.). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Available at: [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. NADPH–Cytochrome P450 Oxidoreductase: Roles in Physiology, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mercell.com [mercell.com]
- 11. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]
- 15. hrcak.srce.hr [hrcak.srce.hr]
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- 20. pubs.acs.org [pubs.acs.org]
HPLC-UV Method Development and Validation for the Quantification of 5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazole
Executive Summary
The quantification of complex halogenated tetrazole derivatives requires a rigorous, mechanistically sound analytical approach. This application note provides a comprehensive, step-by-step guide for the High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method development and validation for 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole (CAS: 671186-08-6)[1]. By understanding the physicochemical causality of the analyte, this guide establishes a self-validating protocol compliant with ICH Q2(R2)[2] and USP <1225>[3] standards.
Analyte Profiling & Chromatographic Causality
To design a robust analytical method, we must first deconstruct the analyte's physicochemical properties and understand how they dictate chromatographic behavior.
5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole consists of a highly lipophilic diaryl ether core substituted with two chlorine atoms, coupled to an ionizable tetrazole ring.
-
Hydrophobicity (LogP): The dichlorophenoxy moiety imparts significant hydrophobicity, necessitating a strong organic modifier (e.g., Acetonitrile) for efficient elution.
-
Ionization (pKa): The 2H-tetrazole ring is acidic, with a typical pKa ranging between 4.5 and 5.0.
The Chromatographic Challenge: If the mobile phase pH is maintained near the analyte's pKa (e.g., pH 4.0–5.5), the tetrazole ring exists in a dynamic equilibrium between its neutral and ionized states. During migration through the column, this dual-state existence leads to severe peak broadening, peak splitting, and irreproducible retention times.
The Mechanistic Solution: To enforce a single, uniform state, the mobile phase pH must be strictly controlled at least 2 pH units away from the pKa. As demonstrated in the analysis of other tetrazole-containing compounds (such as sartans), utilizing a highly acidic mobile phase (pH ~2.5) completely suppresses the ionization of the tetrazole ring[4]. This forces the molecule into a purely neutral, lipophilic state, maximizing its interaction with the C18 stationary phase and yielding sharp, symmetrical peaks.
Logical causality of pH optimization for tetrazole-containing hydrophobic analytes.
Step-by-Step Analytical Protocol
This protocol is designed as a self-validating system . Every sequence begins with a System Suitability Test (SST) to ensure the instrument and column are performing within strict operational tolerances before any sample data is acquired.
Reagents & Materials
-
Water: HPLC or LC-MS grade (18.2 MΩ·cm).
-
Acetonitrile (ACN): HPLC grade (UV cutoff < 190 nm).
-
Trifluoroacetic Acid (TFA): HPLC grade (acts as an ion-pairing agent and pH suppressor).
-
Reference Standard: 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole (Purity ≥ 99.0%).
Preparation of Solutions
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas via sonication for 10 minutes.
-
Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.
-
Diluent: Water:Acetonitrile (50:50, v/v). Causality note: A high organic diluent is mandatory to prevent the hydrophobic analyte from precipitating in the injection needle or at the column head.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the Diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.
Optimized Chromatographic Conditions
| Parameter | Specification | Causality / Rationale |
| Column | C18, 150 × 4.6 mm, 2.7 µm (Superficially Porous) | SPP architecture provides high theoretical plates (efficiency) at lower backpressures. |
| Column Temperature | 40 °C | Reduces mobile phase viscosity and improves mass transfer kinetics. |
| Mobile Phase A | 0.1% TFA in Water (pH ~2.0) | Suppresses tetrazole ionization; prevents secondary silanol interactions. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Strong elution power for the halogenated diaryl ether core. |
| Elution Mode | Gradient (See Table below) | Focuses the analyte band at the column head, improving peak capacity. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for a 4.6 mm internal diameter column. |
| Injection Volume | 10 µL | Balances sensitivity with the prevention of column volume overload. |
| Detection (UV) | 230 nm | Captures the maximum absorbance of the conjugated aromatic-tetrazole system. |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 60 | 40 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 60 | 40 |
| 15.0 | 60 | 40 (Re-equilibration) |
Method Validation Framework
To ensure the method is authoritative and legally defensible, it must be validated according to ICH Q2(R2) [2] and USP <1225> Category I [3] guidelines. The validation acts as a closed-loop, self-validating system where the failure of one parameter triggers a root-cause investigation rather than blind acceptance.
Self-validating ICH Q2(R2) workflow ensuring analytical reliability.
Validation Parameters & Acceptance Criteria
The quantitative data generated during validation must be summarized to prove the method is "fit for purpose." Below is the structured summary of the required validation parameters and their strict acceptance criteria.
| Validation Parameter | Execution Strategy | Acceptance Criteria (USP/ICH) |
| System Suitability (SST) | 6 replicate injections of the 100 µg/mL Working Standard. | %RSD of peak area ≤ 2.0%; Tailing Factor (Tf) ≤ 1.5; Theoretical Plates (N) ≥ 5000. |
| Specificity | Inject Diluent blank and forced degradation samples (Acid, Base, Peroxide, Heat, UV). | No interfering peaks at the retention time of the active tetrazole peak. Peak purity angle < purity threshold. |
| Linearity & Range | 5 concentration levels ranging from 50% to 150% of the target concentration (50 - 150 µg/mL). | Correlation coefficient (R²) ≥ 0.999. Y-intercept bias ≤ ±2.0% of the 100% response. |
| Accuracy (Recovery) | Spiked samples prepared in triplicate at 80%, 100%, and 120% levels. | Mean recovery at each level must be between 98.0% and 102.0%. |
| Method Precision | 6 independent sample preparations of the 100 µg/mL target concentration. | %RSD of the calculated assay results ≤ 2.0%. |
| Robustness | Deliberate variations in Flow Rate (±0.1 mL/min), Column Temp (±5 °C), and pH (±0.2 units). | SST criteria must still be met. Assay results must not deviate by more than ±2.0% from nominal. |
Conclusion
The quantification of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole requires strict control over the chromatographic environment. By utilizing a low-pH mobile phase to suppress tetrazole ionization and leveraging a superficially porous C18 column for high-efficiency separation, this method eliminates the peak tailing commonly associated with acidic nitrogen-containing heterocycles. When executed alongside the integrated System Suitability Tests, this protocol provides a highly reliable, self-validating framework ready for routine quality control and drug development applications.
References
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]
-
Title: Rapid and efficient high-performance liquid chromatography analysis of N-nitrosodimethylamine impurity in valsartan drug substance and its products Source: PubMed Central (PMC) / Scientific Reports URL: [Link]
Sources
- 1. 5-[2-(2,4-Dichlorophenoxy)phenyl]-2h-tetrazole/CAS:671186-08-6-HXCHEM [hxchem.net]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. USP <1225> Method Validation - BA Sciences [basciences.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Cell Assay Preparation for 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole (FABP4 Inhibitor)
Introduction & Scientific Rationale
The compound 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole (also existing as its 1H-tetrazole tautomer) is a highly specific, small-molecule inhibitor of human Fatty Acid-Binding Protein 4 (FABP4) [1]. Identified through advanced structure-based drug design (SBDD) campaigns, this compound exhibits an IC₅₀ of 1.2 µM against FABP4 [1].
Mechanistic Causality: FABP4 is a critical lipid chaperone highly expressed in adipocytes and macrophages, where it coordinates intracellular lipid trafficking and inflammatory signaling. From a structural perspective, the tetrazole ring of this inhibitor acts as a bioisostere for the carboxylate headgroup of endogenous fatty acids. At physiological pH, the tetrazole is deprotonated, allowing it to anchor to the polar residues (e.g., Arg126, Tyr128) at the opening of the FABP4 binding pocket. Concurrently, the highly lipophilic 2,4-dichlorophenoxy moiety projects deep into the hydrophobic cavity, displacing water molecules and establishing strong van der Waals and halogen-bonding interactions [1].
To accurately evaluate the efficacy of this inhibitor in vitro, assays must be carefully designed to mimic physiological lipid handling while avoiding artifacts caused by non-specific binding.
Experimental Design & Self-Validating Systems
As a Senior Application Scientist, it is critical to design experimental protocols that not only measure efficacy but also rule out confounding variables.
-
Cell Line Selection (THP-1 Macrophages): While biochemical assays (e.g., 1,8-ANS displacement) confirm direct target engagement, functional validation requires a relevant cellular context. THP-1 human monocytes, differentiated into macrophages via PMA, robustly express FABP4 and rely on it for lipopolysaccharide (LPS)-induced inflammatory responses.
-
The "Protein Sink" Effect: Lipophilic compounds containing dichlorophenoxy groups are highly susceptible to sequestration by serum albumin. Performing the assay in standard 10% Fetal Bovine Serum (FBS) will artificially reduce the free concentration of the inhibitor, leading to false-negative IC₅₀ shifts. Therefore, treatments must be conducted in low-serum (1% FBS) or serum-free media.
-
Self-Validation (Viability Coupling): A common pitfall in anti-inflammatory assays is misinterpreting compound cytotoxicity as therapeutic efficacy. Every cytokine readout (ELISA) must be paired with a metabolic viability assay (e.g., CellTiter-Glo or MTT) on the exact same cell population.
Quantitative Data Summary
The following table summarizes the physicochemical properties and validated assay parameters for the compound to ensure standardized preparation.
| Parameter | Specification / Value |
| Compound Name | 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole |
| Target | Human FABP4 (Fatty Acid-Binding Protein 4) |
| Binding Affinity (IC₅₀) | 1.2 µM [1] |
| PDB Structure ID | 7FWB [1] |
| Molecular Formula | C₁₃H₈Cl₂N₄O |
| Primary Readout | TNF-α and MCP-1 secretion (ELISA) |
| Recommended Cell Line | THP-1 (ATCC® TIB-202™) |
| Solubility Vehicle | 100% Anhydrous DMSO |
Step-by-Step Methodologies
Protocol A: Reagent Preparation and Storage
-
Solubilization: Weigh the lyophilized 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole powder and dissolve it in 100% anhydrous DMSO to yield a 10 mM stock solution.
-
Vortex and Sonicate: Vortex for 30 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes.
-
Storage: Aliquot the stock into amber microcentrifuge tubes to prevent potential photodegradation of the halogenated phenoxy ring. Store at -20°C.
-
Working Dilutions: Prepare 10× intermediate dilutions in PBS immediately prior to the assay. The final DMSO concentration in the cell culture well must not exceed 0.1% (v/v) to prevent solvent-induced membrane toxicity.
Protocol B: THP-1 Macrophage Differentiation
-
Seeding: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed cells at a density of 5×105 cells/mL in a 96-well flat-bottom tissue culture plate (100 µL/well).
-
Differentiation: Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50 ng/mL. Incubate for 48 hours at 37°C in a 5% CO₂ humidified incubator.
-
Resting Phase: Carefully aspirate the media (cells will now be adherent). Wash twice with warm PBS to remove residual PMA. Add fresh RPMI-1640 (10% FBS) and rest the cells for 24 hours to stabilize the macrophage phenotype and upregulate basal FABP4 expression.
Protocol C: Functional Inhibition & Self-Validation Assay
-
Serum Starvation: 12 hours prior to treatment, replace the media with low-serum RPMI-1640 (1% FBS) to sensitize the cells and minimize albumin-inhibitor binding.
-
Pre-treatment: Treat the differentiated macrophages with the FABP4 inhibitor at varying concentrations (e.g., 0.1, 1.0, 3.0, 10.0 µM) or a DMSO vehicle control for 2 hours.
-
Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 100 ng/mL directly into the wells. Incubate for 24 hours.
-
Supernatant Harvest (Efficacy): Collect 50 µL of the supernatant from each well. Centrifuge at 1,000 × g for 5 minutes to remove debris. Quantify secreted TNF-α and MCP-1 using a standard sandwich ELISA kit.
-
Viability Check (Validation): Immediately add 50 µL of CellTiter-Glo® reagent (or equivalent resazurin-based dye) to the remaining cells and media in the 96-well plate. Incubate for 15 minutes and read luminescence. Data acceptance criteria: Viability must be ≥ 90% of the vehicle control for the cytokine reduction to be deemed a valid on-target effect.
Visualizations
Below are the logical relationships and workflow diagrams detailing the mechanism of action and the experimental pipeline.
Figure 1: Mechanistic pathway of FABP4 in macrophages and targeted inhibition by the tetrazole derivative.
Figure 2: Step-by-step in vitro assay workflow for evaluating FABP4 functional inhibition.
References
-
Ehler, A., Bartelmus, C., Benz, J., Plitzko, I., & Rudolph, M.G. (2025). A high-resolution data set of fatty acid-binding protein structures. III. Unexpectedly high occurrence of wrong ligands. Acta Crystallographica Section D Structural Biology, 81, 451-464. DOI:. Associated PDB ID: 7FWB. URL: [Link]
Elucidating the Gas-Phase Chemistry: Mass Spectrometric Fragmentation Pathways of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole
An Application Note for Drug Development Professionals and Researchers
Introduction and Scientific Context
5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole is a complex heterocyclic compound featuring three key structural motifs: a tetrazole ring, a phenyl ring, and a dichlorophenoxy group linked by an ether bridge. The tetrazole ring is a common feature in medicinal chemistry, often serving as a metabolically stable bioisostere for a carboxylic acid group[1][2]. The dichlorophenoxy moiety is a well-known structural alert in toxicology and environmental science. Characterizing such a molecule requires robust analytical techniques, with mass spectrometry (MS) being paramount for confirming molecular weight and elucidating its structure through fragmentation analysis[3].
Understanding the fragmentation pathways is not merely an academic exercise. It provides a predictive framework for identifying metabolites, where biotransformations may occur at the ether linkage or the aromatic rings, and for characterizing process-related impurities or degradants. This guide explains the causal links between the molecule's structure and its fragmentation pattern, providing researchers with the tools to confidently identify this compound and its derivatives.
The molecular formula for the target compound is C₁₃H₈Cl₂N₄O, with a monoisotopic molecular weight of 307.0130 g/mol [4].
Experimental Protocol: High-Resolution Tandem Mass Spectrometry
The following protocol is designed for a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system, coupled with an electrospray ionization (ESI) source. The high-resolution capability is critical for assigning elemental compositions to fragments and for leveraging the distinct isotopic signature of the two chlorine atoms for fragment confirmation.
2.1. Sample and Reagent Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole and dissolve it in 1 mL of LC-MS grade methanol.
-
Working Solution (5 µg/mL): Dilute 5 µL of the stock solution into 995 µL of a 50:50 (v/v) acetonitrile:water solution.
-
Mobile Phase Additive: To promote efficient protonation in positive ion mode, add formic acid to the working solution to a final concentration of 0.1%[5]. This ensures the generation of the pseudomolecular ion [M+H]⁺ needed for subsequent fragmentation experiments[5].
2.2. Mass Spectrometer Infusion and Tuning
-
Methodology: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min is recommended for initial method development and fragmentation studies. This avoids chromatographic complications and provides a steady ion stream.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Instrument Parameters (Typical Starting Values):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas (N₂) Flow: 600 L/hr
-
Desolvation Temperature: 350 °C
-
2.3. Data Acquisition Workflow
The protocol follows a two-step process: first, a full scan to identify the protonated parent molecule, and second, a tandem MS (MS/MS) experiment to generate and analyze its fragments.
-
Full Scan MS Acquisition:
-
Scan Range: m/z 50 - 500
-
Objective: Confirm the presence of the protonated molecule, [C₁₃H₉Cl₂N₄O]⁺, at a theoretical m/z of 308.0203. Observe the characteristic isotopic pattern for two chlorine atoms (A, A+2, A+4 peaks with an approximate ratio of 9:6:1).
-
-
Tandem MS (MS/MS) Acquisition:
-
Precursor Ion: Select the monoisotopic peak of the protonated molecule (m/z 308.02) in the quadrupole.
-
Activation: Use Collision-Induced Dissociation (CID) with argon as the collision gas.
-
Collision Energy: Perform a stepped collision energy experiment (e.g., 10, 20, and 40 eV). This is a self-validating step; low energies will produce larger primary fragments, while higher energies will induce further, more extensive fragmentation, helping to piece together the complete pathway.
-
Product Ion Scan Range: m/z 40 - 320.
-
Results: Proposed Fragmentation Pathways
Upon CID activation, the [M+H]⁺ ion at m/z 308.02 fragments via several competing and consecutive pathways. The primary cleavages occur at the two most chemically labile sites: the tetrazole ring and the ether linkage.
3.1. Pathway 1: Tetrazole Ring Opening
This is a highly characteristic fragmentation for 5-substituted tetrazoles under positive ESI conditions[1][2][3]. The protonated tetrazole ring becomes unstable and undergoes cleavage.
-
[M+H]⁺ (m/z 308.02) → Fragment A (m/z 265.01) + HN₃: The primary fragmentation event is the neutral loss of hydrazoic acid (HN₃, 43.01 Da). This results in the formation of a highly stable acylium-nitrene intermediate ion at m/z 265.01 (C₁₃H₈Cl₂NO⁺). This is often one of the most abundant fragments observed.
-
Fragment A (m/z 265.01) → Fragment D (m/z 237.02) + CO: The resulting ion can subsequently lose a molecule of carbon monoxide (CO, 27.99 Da) to form the fragment at m/z 237.02 (C₁₂H₇Cl₂N⁺).
3.2. Pathway 2: Ether Bond Cleavage
Cleavage of the C-O ether bond is another major fragmentation route, typical for diphenyl ether-type structures[6]. This cleavage can result in the charge being retained by either part of the molecule.
-
Pathway 2a: [M+H]⁺ (m/z 308.02) → Fragment B (m/z 146.06): Cleavage occurs where the charge is retained by the tetrazole-phenyl portion of the molecule, leading to the formation of the 5-(2-aminophenyl)-2H-tetrazole cation at m/z 146.06 (C₇H₅N₄⁺). This fragment can further lose a neutral nitrogen molecule (N₂, 28.01 Da) to yield Fragment E at m/z 118.05 (C₇H₄N₂⁺).
-
Pathway 2b: [M+H]⁺ (m/z 308.02) → Fragment C (m/z 160.98): Alternatively, the charge can be retained by the dichlorophenoxy group, forming the 2,4-dichlorophenol cation at m/z 160.98 (C₆H₄Cl₂O⁺). The prominent A+2 and A+4 isotopic peaks for this fragment provide definitive evidence of its composition and serve as a powerful diagnostic tool.
3.3. Summary of Key Fragments
The following table summarizes the key ions expected in the MS/MS spectrum. High-resolution mass measurements are essential to differentiate between isobaric species and confirm elemental compositions.
| Fragment Label | Observed m/z (Theoretical) | Elemental Composition | Neutral Loss | Proposed Structure/Pathway |
| [M+H]⁺ | 308.0203 | C₁₃H₉Cl₂N₄O⁺ | - | Protonated Parent Molecule |
| A | 265.0095 | C₁₃H₈Cl₂NO⁺ | HN₃ | Pathway 1: Tetrazole Ring Opening |
| B | 146.0565 | C₇H₆N₄⁺ | C₆H₃Cl₂O | Pathway 2a: Ether Cleavage |
| C | 160.9768 | C₆H₄Cl₂O⁺ | C₇H₅N₄ | Pathway 2b: Ether Cleavage |
| D | 237.0141 | C₁₂H₇Cl₂N⁺ | HN₃, CO | Pathway 1: Secondary Fragmentation |
| E | 118.0558 | C₇H₅N₂⁺ | C₆H₃Cl₂O, N₂ | Pathway 2a: Secondary Fragmentation |
Conclusion and Best Practices
The gas-phase fragmentation of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole is dominated by two predictable and structurally informative pathways: the loss of hydrazoic acid from the tetrazole ring and the cleavage of the central ether bond. By employing high-resolution tandem mass spectrometry, researchers can confirm the identity of this molecule with high confidence.
For robust analysis, it is crucial to:
-
Utilize High-Resolution MS: Ensure accurate mass measurements to confirm the elemental composition of all parent and fragment ions.
-
Analyze Isotopic Patterns: The characteristic 9:6:1 isotopic signature of dichlorinated fragments is a key validation point that must be checked.
-
Perform Stepped Collision Energy Experiments: Observing the evolution of fragments as collision energy increases provides deeper insight into the fragmentation hierarchy and confirms precursor-product relationships.
This application note provides a foundational protocol and interpretive guide. The principles outlined here can be adapted for LC-MS/MS methods to identify and characterize this compound and its potential metabolites or degradants in complex matrices, supporting the advancement of drug development and safety assessment programs.
References
-
D'Anna, F., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-allyl-1-aryl-tetrazolole-5-ones. Molecules, 26(11), 3320. Retrieved from [Link]
-
Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Retrieved from [Link]
-
Kaur, N., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry, 15(1), 47-73. Retrieved from [Link]
-
Fraser, R. R., & Haque, K. E. (1976). Nuclear magnetic resonance and mass spectral properties of 5-aryltetrazoles. Canadian Journal of Chemistry, 54(12), 1957-1965. Retrieved from [Link]
-
Guntupalli, P., et al. (2018). Fragmentation Pathways of Diphenyl Ether Radical Cations. Journal of The American Society for Mass Spectrometry. Retrieved from [Link]
-
Sujith Sarayu. (2020, November 24). Mass spectrometry- Fragmentation patterns of phenols & ethers. YouTube. Retrieved from [Link]
-
University of Wisconsin. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Pharmacy 180. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. Retrieved from [Link]
-
University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 162676345, 5-[2-[4-(2-phenylethoxy)phenyl]phenyl]-2H-tetrazole. PubChem. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
University of Alabama at Birmingham. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrazole. Retrieved from [Link]
-
ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Retrieved from [Link]
-
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. UAB. Retrieved from [Link]
Sources
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- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. 5-[2-(2,4-Dichlorophenoxy)phenyl]-2h-tetrazole/CAS:671186-08-6-HXCHEM [hxchem.net]
- 5. uab.edu [uab.edu]
- 6. GCMS Section 6.13 [people.whitman.edu]
Application Notes & Protocols: In Vivo Dosing Strategies for 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole in Murine Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing effective in vivo dosing strategies for the novel compound, 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole, in murine models. Given the novelty of this specific molecule, this document synthesizes data from its core structural motifs—the 2,4-dichlorophenoxy group and the tetrazole ring—to formulate a scientifically grounded, step-by-step approach for determining optimal dosing.
The central thesis of this guide is that a successful in vivo study with a new chemical entity (NCE) is not based on a single, predetermined dose but on a systematic, iterative process of characterization. We will proceed from initial formulation and tolerability assessments to pharmacokinetic and efficacy evaluations, with each step informing the next.
Scientific Rationale and Mechanistic Considerations
5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole is a unique molecule integrating two key chemical moieties with distinct and well-documented biological activities. Understanding these components is fundamental to predicting the compound's behavior in vivo.
-
The 2,4-Dichlorophenoxy Moiety: This structure is characteristic of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). As a synthetic auxin, 2,4-D induces uncontrolled growth in dicotyledonous plants[1]. In mammals, it has been the subject of extensive toxicological studies. It is known to be rapidly absorbed and excreted, primarily in the urine, with no significant metabolism[2]. Toxicological studies in rodents have established no-observed-adverse-effect levels (NOAELs) that can serve as a crucial starting point for our dose-ranging studies[3][4][5]. The nervous system is a potential target for toxicity, with observed effects including alterations in locomotor patterns[6].
-
The Tetrazole Ring: The tetrazole ring is a key structural feature in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group[7][8]. This substitution can enhance metabolic stability and improve pharmacokinetic profiles. Tetrazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and antihypertensive effects[9][10][11][12]. The presence of this ring suggests that our target compound may possess favorable drug-like properties.
The combination of these two moieties suggests that 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole could have a range of biological activities. The dosing strategy must, therefore, be designed to explore both its potential efficacy and its toxicological profile, which may be influenced by the 2,4-dichlorophenoxy group.
Pre-Dosing Formulation and Characterization
Before any in vivo administration, a robust and reproducible formulation must be developed. The choice of vehicle is critical and will depend on the physicochemical properties of the compound.
Protocol 1: Solubility Assessment
-
Objective: To determine the solubility of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole in a panel of common, biocompatible vehicles.
-
Materials:
-
Procedure:
-
Weigh out a small, precise amount of the compound (e.g., 2 mg) into separate microcentrifuge tubes.
-
Add an initial volume of each vehicle (e.g., 100 µL) to each tube.
-
Vortex vigorously for 2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicating water bath for 15 minutes.
-
If still not dissolved, gently warm the mixture (e.g., to 37-40°C) for 15 minutes.
-
If the compound remains undissolved, incrementally add more vehicle, repeating steps 3-5, until a clear solution is achieved. Record the final concentration.
-
Observe the solution for at least one hour at room temperature for any signs of precipitation.
-
-
Interpretation: The ideal vehicle will dissolve the compound at the desired concentration, be non-toxic, and maintain the compound in solution. For oral administration, aqueous-based vehicles are often preferred[13].
In Vivo Dosing Strategy: A Phased Approach
A phased approach, starting with dose escalation to determine safety and tolerability, followed by pharmacokinetic and efficacy studies, is recommended.
Phase I: Maximum Tolerated Dose (MTD) Determination
The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss or significant clinical signs of distress)[15]. This is a critical first step in any in vivo study.
Protocol 2: Acute MTD Study in Mice
-
Objective: To determine the single-dose MTD of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole.
-
Animal Model:
-
Strain: CD-1 or C57BL/6 mice (healthy, young adults, 8-10 weeks old). Use of both sexes is recommended[14].
-
Group size: 3-5 mice per dose group.
-
-
Dose Selection:
-
Based on the toxicological data for 2,4-D, which has an oral LD50 in mice of approximately 138 mg/kg, a conservative starting dose is recommended[16].
-
A suggested dose escalation scheme could be: 10 mg/kg, 30 mg/kg, 100 mg/kg, and 300 mg/kg. The doses should be administered as a single oral gavage or intraperitoneal injection, depending on the chosen route of administration for the intended efficacy studies[17].
-
-
Procedure:
-
Acclimatize animals for at least one week prior to the study.
-
Record the initial body weight of each mouse.
-
Administer the selected doses of the compound or vehicle control.
-
Monitor the animals closely for the first 4-6 hours for any immediate adverse effects (e.g., lethargy, ataxia, changes in respiration).
-
Record body weights and clinical observations daily for 7-14 days.
-
At the end of the observation period, euthanize the animals and perform a gross necropsy to look for any organ abnormalities.
-
-
Data Analysis and MTD Determination:
-
The MTD is the highest dose at which no more than 10% of animals exhibit >20% body weight loss and no significant, irreversible clinical signs of toxicity are observed.
-
Phase II: Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for designing an effective dosing schedule for efficacy studies.
Protocol 3: Preliminary Pharmacokinetic Study
-
Objective: To determine the basic pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole after a single dose.
-
Animal Model:
-
Strain: CD-1 or C57BL/6 mice. The use of jugular vein cannulated mice can facilitate serial blood sampling from the same animal.
-
Group size: 3-4 mice per time point if serial sampling is not possible.
-
-
Dose Selection: A dose below the MTD should be selected (e.g., 50-75% of the MTD).
-
Procedure:
-
Administer a single dose of the compound (oral or intravenous).
-
Collect blood samples at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Plot plasma concentration versus time.
-
Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).
-
Phase III: Efficacy Studies
Once the MTD and basic PK profile are established, efficacy studies can be designed. The choice of animal model will depend on the therapeutic indication being investigated.
Protocol 4: General Efficacy Study Design
-
Objective: To evaluate the therapeutic efficacy of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole in a relevant disease model.
-
Animal Model: Select a murine model appropriate for the disease of interest (e.g., tumor xenograft model for cancer, inflammatory model for autoimmune disease).
-
Dose and Schedule Selection:
-
Based on the MTD and PK data, select 2-3 dose levels for the efficacy study.
-
The dosing frequency will be guided by the compound's half-life (t1/2). For example, if the half-life is short, twice-daily dosing may be necessary to maintain therapeutic concentrations.
-
-
Procedure:
-
Induce the disease model in the mice.
-
Randomize animals into treatment groups (vehicle control, positive control, and compound treatment groups).
-
Initiate treatment at the appropriate time point.
-
Monitor disease progression using relevant endpoints (e.g., tumor volume, clinical scores, biomarkers).
-
Record body weights and clinical observations regularly to monitor for toxicity.
-
At the end of the study, collect tissues for further analysis (e.g., histology, biomarker analysis).
-
Data Presentation and Visualization
Table 1: Summary of Toxicological Data for 2,4-D to Inform MTD Study Design
| Parameter | Species | Route | Value | Reference |
| Acute Oral LD50 | Mouse | Oral | 138 mg/kg | [16] |
| Acute Oral LD50 | Rat | Oral | 639-1646 mg/kg | [16] |
| Subchronic NOAEL | Rat | Oral | 15 mg/kg/day | [4] |
| Developmental Toxicity NOAEL (Maternal) | Rat | Oral | 10 mg/kg/day | [3][5] |
| Developmental Toxicity NOAEL (Fetal) | Rat | Oral | 25 mg/kg/day | [2] |
NOAEL: No-Observed-Adverse-Effect Level
Diagrams
Caption: Workflow for establishing an in vivo dosing strategy.
Caption: Decision tree for an MTD dose escalation study.
Conclusion and Future Directions
The in vivo evaluation of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole requires a methodical and data-driven approach. By leveraging the extensive toxicological data available for its 2,4-D component and understanding the drug-like properties imparted by the tetrazole ring, researchers can design safe and effective preclinical studies. The protocols outlined in these application notes provide a robust framework for determining the MTD, characterizing the pharmacokinetic profile, and ultimately, evaluating the therapeutic potential of this novel compound in murine models. Subsequent studies should focus on chronic toxicology and the elucidation of the compound's specific mechanism of action.
References
- Animal models in the neurotoxicology of 2,4-D. (2019). PubMed.
- Methyl 2-[5-[2-(2,4-Dichlorophenoxy)
- Developmental Toxicity Studies in Rats and Rabbits on 2,4-Dichlorophenoxyacetic Acid and Its Forms. 24d.info.
- Comparative subchronic studies on 2,4-dichlorophenoxyacetic acid, amine, and ester in rats. (1996). Fundamental and Applied Toxicology.
- Developmental Toxicity Studies in Rats and Rabbits on 2,4-Dichlorophenoxyacetic Acid and Its Forms. (2001). Toxicological Sciences.
- 4.7 2,4-D (020) (T)**.
- Application Notes and Protocols for In Vivo Mouse Studies with MAX-10181. Benchchem.
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
- Small Animal In Vivo PK Service. (2024).
- Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024). MDPI.
- Complete In Vivo Antibody Dosing Guide: Optimal Doses for Mouse Models. (2025). Ichor Bio.
- Tetrazolium Compounds: Synthesis and Applic
- Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiprolifer
- 2,4-Dichlorophenoxyacetic acid. Simple English Wikipedia.
- In Vivo Micronucleus Assays on 2,4-Dichlorophenoxyacetic Acid and its Deriv
- Synthesis of tetrazole compounds as a novel type of potential antimicrobial agents and their synergistic effects with clinical drugs and interactions with calf thymus DNA. RSC Publishing.
- Machine learning prediction of acute toxicity with in vivo experiments on tetrazole deriv
- Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Deriv
- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (2020).
- Tetrazoles: A multi-potent motif in drug design. (2024). VU Research Repository.
- Toxicological Profile for 2,4-Dichlorophenoxyacetic acid.
- A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. (2019). Juniper Publishers.
- In vivo micronucleus assays on 2,4-dichlorophenoxyacetic acid and its deriv
- Pharmacokinetics of 2,4,5-T in mice as a function of dose and gestational st
-
Mechanism of action of tetrazole-derived anticancer agents. (2026). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWXzTVL14-dCmPWRBioL1TPS5L1qNAZqKJlIgFoSlcR29ndaFbHYiIGjILRQAADq8YUMYznYOfGIkgtfrYCrjKE9GlLpVHTEVxNJwHXqH0oTx_y4JBbdXMqdjzTWXP2FI0lgW1lYbB8uQy0VT1D2GpGtfBoGNKkSqYJbMgKWN2Qnoj3pU2yyKEFJ-yzhgx-etsl3yblUWe-ZH7lsqCXIdPEVedujkxzSk=]([Link]
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Technical Support Center: HPLC Troubleshooting for 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole
Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals tasked with optimizing the chromatographic behavior of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole.
Mechanistic Causality: The "Why" Behind Peak Tailing
5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole is a highly lipophilic molecule featuring a bulky dichlorophenoxy core and an acidic tetrazole ring (pKa ~4.5). This specific electronic topology presents unique chromatographic challenges. Peak tailing for this compound is rarely a random artifact; it is driven by three distinct mechanisms:
-
pH/pKa Mismatch: When the mobile phase pH is near the analyte's pKa, the tetrazole ring exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states. This uneven ionization leads to multiple simultaneous retention mechanisms, destroying peak symmetry[2].
-
Trace Metal Chelation: Tetrazoles are potent metal chelators. Trace metals (e.g., iron, aluminum) present in older Type A silica matrices or stainless steel system components can coordinate with the nitrogen-rich tetrazole ring, causing severe chemical tailing [1].
-
Secondary Silanol Interactions: While more common with basic amines, exposed, ionized silanols (Si-O⁻) on the silica surface can still induce secondary polar interactions with the tetrazole moiety if the local pH environment is not strictly controlled [3].
Caption: Mechanistic comparison of tetrazole retention under sub-optimal vs. optimized pH conditions.
Self-Validating Troubleshooting Protocols
Do not guess the cause of the tailing. Use the following self-validating protocols to isolate the root cause systematically.
Protocol A: Differentiating Chemical vs. Physical Tailing
Before altering your mobile phase chemistry, you must rule out physical system issues (e.g., column voids or extra-column dead volume) [4].
-
Inject a Neutral Standard: Inject a non-ionizable, non-chelating reference standard (e.g., toluene or uracil) using your current method.
-
Evaluate Symmetry:
-
If the neutral compound tails, the issue is physical . Check for poorly seated PEEK fittings, excessive tubing length, or a collapsed column bed [5].
-
If the neutral compound is perfectly symmetrical but the tetrazole tails, the issue is chemical . Proceed to Protocol B.
-
Protocol B: Mobile Phase pH Optimization
To prevent the tetrazole from existing in a mixed ionization state, you must force it into a single state by buffering the mobile phase at least 2 pH units away from its pKa [2].
-
Prepare Low-pH Buffer: Prepare an aqueous mobile phase containing 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid (Target pH: 2.0 - 2.5).
-
Equilibrate: Flush the column with 10-20 column volumes of the new mobile phase.
-
Execute Run: At pH < 2.5, the tetrazole is fully protonated and neutral. It will rely purely on hydrophobic interactions with the C18 phase, yielding a sharp peak. Note: Retention time will increase due to higher lipophilicity in the neutral state.
Protocol C: Mitigating Metal Chelation
If tailing persists despite strict pH control, the tetrazole is likely chelating with trace metals in the system [1].
-
System Passivation: Remove the analytical column. Flush the HPLC system (pump, autosampler, detector tubing) with 20% Nitric acid for 30 minutes, followed by copious amounts of HPLC-grade water.
-
Mobile Phase Additive: Add a trace amount of a chelating agent (e.g., 5-10 µM EDTA) to the mobile phase to mask any free metal ions.
-
Hardware Swap: If analyzing routinely, consider swapping stainless steel capillary tubing for bio-inert PEEK tubing.
Caption: Diagnostic workflow for resolving HPLC peak tailing of tetrazole derivatives.
Frequently Asked Questions (FAQs)
Q: Why does my peak shape degrade over multiple injections? A: This often indicates the gradual accumulation of strongly retained matrix impurities or the progressive hydrolysis of the stationary phase, which exposes active silanols. Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) or replace it with a fully end-capped, Type B silica column designed to resist silanol exposure [3].
Q: Does the choice of organic modifier affect the tetrazole's peak shape? A: Yes. Acetonitrile provides different solvation properties compared to methanol and can sometimes suppress secondary interactions better due to its aprotic nature. However, pH control remains the dominant factor in resolving asymmetry [2].
Q: Can sample overload cause this specific tailing? A: Yes. If the injection mass or volume exceeds the stationary phase's binding capacity, the primary retention mechanism becomes overloaded. A classic sign of mass overload is "peak fronting" or severe tailing. Dilute the sample 1:10; if symmetry improves, mass overload was the culprit [6].
Quantitative Data & Benchmarks
The following table summarizes the expected chromatographic outcomes when applying different troubleshooting interventions to 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole.
| Troubleshooting Action | Target Mechanism | Expected USP Tailing Factor (Tf) | Retention Time Impact |
| Unbuffered Water (pH ~5.5) | Baseline (Mixed Ionization State) | > 2.0 (Severe Tailing) | Variable / Unstable |
| 0.1% TFA (pH ~2.0) | Suppress Ionization | 1.0 - 1.2 (Symmetrical) | Increased (Higher logP) |
| 10 mM NH₄OAc (pH ~7.0) | Full Ionization | 1.1 - 1.3 (Acceptable) | Significantly Decreased |
| Addition of 10 µM EDTA | Metal Masking | 1.0 - 1.1 (Optimal) | Negligible |
Note: A USP Tailing Factor (Tf) of 1.0 represents a perfectly symmetrical Gaussian peak. A Tf > 1.5 generally requires corrective action for accurate quantification.
References
-
Matt Boag. "How to Reduce Peak Tailing in HPLC?" Phenomenex, 2025. 1
-
"What Causes Peak Tailing in HPLC?" Chrom Tech, Inc., 2025. 2
-
"HPLC Diagnostic Skills II – Tailing Peaks." Chromatography Online, 2019. 3
-
"HPLC Peak Tailing." Axion Labs, 2022.4
-
"How to Prevent Tailing Peaks in HPLC." Labcompare, 2021. 5
-
"Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC." YouTube, 2022. 6
Sources
Technical Support Center: Synthesis of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole
This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole. It is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this [3+2] cycloaddition reaction.
Introduction: The Synthetic Challenge
The synthesis of 5-substituted-1H-tetrazoles, such as 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole, is a cornerstone reaction in medicinal chemistry. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and lipophilicity.[1] The most common and direct route is the [3+2] cycloaddition of an azide source, typically sodium azide (NaN₃), to an organonitrile precursor, in this case, 2-(2,4-dichlorophenoxy)benzonitrile.[1][2]
While conceptually straightforward, the reaction is sensitive to multiple parameters that can drastically affect yield and purity. This guide addresses the most frequently encountered issues in a practical question-and-answer format, grounded in reaction kinetics and mechanistic principles.
Section 1: Critical Safety Protocols
Working with azides requires stringent safety measures due to their high toxicity and potential for forming explosive compounds.
Q1: What are the absolute essential safety protocols when handling sodium azide and the reaction mixture?
A1: Sodium azide (NaN₃) is acutely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[3] Furthermore, it can form highly explosive compounds. Adherence to the following protocols is non-negotiable:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and dual-layered nitrile gloves. Conduct all manipulations in a certified chemical fume hood.[4]
-
Avoid Metal Contact: Never use metal spatulas or stir bars with solid azide or concentrated azide solutions.[5][6] Contact with heavy metals (e.g., lead, copper, zinc, silver) can form extremely shock-sensitive and explosive heavy metal azides. Use ceramic or plastic spatulas.[6]
-
No Acid Contact: Do not allow sodium azide to come into contact with acids. This reaction generates hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[3][4] Acidification should only be performed deliberately during the work-up phase in a well-ventilated fume hood and preferably behind a blast shield.
-
Solvent Choice: Avoid halogenated solvents like dichloromethane (DCM) or chloroform. They can react with azides to form dangerously explosive di- and tri-azidomethane.[4][5]
-
Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled, non-metallic container.[6] Never pour azide waste down a drain, as it can react with lead or copper pipes to form explosive metal azides.
-
Storage: Store sodium azide in a cool, dry, well-ventilated area away from acids, metals, and heat sources.[4]
Section 2: Troubleshooting Low Yield and Reaction Failure
A common frustration is poor or no conversion of the starting nitrile. The issues almost always trace back to reaction kinetics and activation energy.
Q2: I've run the reaction for 24 hours at 120 °C, but TLC analysis shows almost entirely unreacted 2-(2,4-dichlorophenoxy)benzonitrile. What went wrong?
A2: This is a classic case of insufficient nitrile activation. The [3+2] cycloaddition between a nitrile and an azide has a significant activation energy barrier.[7] The nitrile carbon is not electrophilic enough to readily react with the azide nucleophile without assistance.
The primary causes and solutions are:
-
Missing or Inactive Catalyst: A catalyst is essential. Lewis acids (e.g., zinc salts, aluminum salts) or Brønsted acids (e.g., ammonium chloride, triethylammonium chloride) are required to activate the nitrile.[7][8] The catalyst coordinates to the nitrile's nitrogen atom, increasing the electrophilicity of the carbon and making it susceptible to nucleophilic attack by the azide ion.[9][10]
-
Inappropriate Solvent: The solvent must be able to dissolve the reagents and withstand high temperatures. High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are standard choices as they facilitate the reaction at the required temperatures.[7][11][12]
-
Insufficient Temperature: While you used 120 °C, some sterically hindered or electron-rich nitriles may require higher temperatures to proceed at a reasonable rate.[8] However, excessively high temperatures can cause decomposition.[13] A systematic increase in temperature (e.g., in 10 °C increments) may be necessary.
Troubleshooting Workflow: Low Conversion
Below is a logical workflow to diagnose and solve low conversion issues.
Caption: A step-by-step workflow for troubleshooting low conversion rates.
Q3: My reaction is working, but it's incredibly slow. How can I accelerate it without causing product decomposition?
A3: Slow reaction kinetics are common.[7] The most effective ways to increase the rate are:
-
Optimize the Catalyst: The choice and loading of the catalyst are critical. Lewis acids like zinc bromide (ZnBr₂) or aluminum chloride (AlCl₃) are often more potent than Brønsted acids.[7][8] Experimenting with different catalysts and optimizing their concentration can lead to significant rate enhancements.
-
Increase Temperature Carefully: As per Arrhenius kinetics, increasing the temperature is a direct way to boost the reaction rate. Monitor the reaction closely by TLC for any signs of decomposition (streaking or new, unidentified spots).
-
Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from many hours to minutes by efficiently heating the polar solvent and reagents.[8]
Q4: I'm getting a decent yield, but I have a significant side product that I believe is 2-(2,4-dichlorophenoxy)benzamide. How do I prevent this?
A4: The formation of the corresponding carboxamide (or carboxylic acid) is a result of nitrile hydrolysis.[8] This is a common side reaction, especially under the following conditions:
-
Presence of Water: If your reagents or solvent are not sufficiently dry, water can compete with the azide in attacking the nitrile, leading to hydrolysis. This is particularly prevalent when using certain Lewis acid catalysts.
-
Solution: Ensure your solvent (e.g., DMF) is anhydrous and that your starting materials are dry. If using a Lewis acid that is a hydrate, consider its contribution to the water content.
Section 3: Optimizing Reaction Parameters and Protocols
Choosing the right combination of catalyst, solvent, and temperature is key to maximizing yield.
Q5: What are the most effective catalyst systems for this synthesis, and what are the trade-offs?
A5: Several systems are well-documented for the synthesis of 5-substituted tetrazoles. The choice depends on factors like desired reaction time, safety considerations, and substrate tolerance.
| Catalyst System | Typical Solvent | Temp. (°C) | Pros | Cons | References |
| ZnBr₂ / NaN₃ | Water or DMF/H₂O | 100 - 120 | Environmentally friendly (if in water), generally safe and effective. | Can be slow (12-48h), requires stoichiometric catalyst. | [1][7] |
| NH₄Cl / NaN₃ | DMF | 110 - 130 | Inexpensive, common reagents, effective for many substrates. | Can be slow, in-situ generation of HN₃ requires caution. | [2][10][14] |
| Et₃N·HCl / NaN₃ | Toluene | 110 - 120 | Avoids strong Lewis acids, simple work-up. | May require higher excess of reagents. | [15] |
| Silica Sulfuric Acid | DMF | 100 - 120 | Heterogeneous catalyst (easy to remove), reusable, high yields. | Requires synthesis of the catalyst. | [16] |
Reaction Mechanism Visualization
The following diagram illustrates the generally accepted mechanism for the acid-catalyzed [3+2] cycloaddition.
Caption: General mechanism of acid-catalyzed tetrazole synthesis.
Experimental Protocol: Zinc-Catalyzed Synthesis
This protocol is adapted from established, reliable methods and offers a good balance of efficiency and safety.[1][7]
Materials:
-
2-(2,4-dichlorophenoxy)benzonitrile (1.0 eq)
-
Sodium Azide (NaN₃) (1.2 - 1.5 eq)
-
Zinc Bromide (ZnBr₂) (1.2 eq)
-
Solvent: DMF/Deionized Water (e.g., 4:1 v/v)
-
3M Hydrochloric Acid (HCl)
-
Ethyl Acetate
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2,4-dichlorophenoxy)benzonitrile (1.0 eq), sodium azide (1.2 eq), and zinc bromide (1.2 eq).
-
Solvent Addition: Add the DMF/water solvent mixture sufficient to dissolve the reactants upon heating.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress periodically by TLC (Thin Layer Chromatography). The reaction may take 12-24 hours.[7]
-
Cooling: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature, then further cool in an ice bath.
-
Acidification (CRITICAL STEP): In a well-ventilated fume hood, slowly and carefully add 3M HCl dropwise to the stirring mixture. Monitor the pH, aiming for a final pH of ~2.[8][12] This step protonates the tetrazole product but also generates toxic and explosive hydrazoic acid (HN₃).[1]
-
Isolation:
-
Precipitation: The product, 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole, will often precipitate as a solid upon acidification. If it does, collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with cold deionized water to remove inorganic salts.
-
Drying: Dry the product under vacuum.
-
-
Alternative Isolation (If no precipitate forms):
-
Extraction: Transfer the acidified aqueous mixture to a separatory funnel and extract three times with ethyl acetate.[1][7]
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Section 4: Starting Material Synthesis
Q6: What is a reliable method for synthesizing the precursor, 2-(2,4-dichlorophenoxy)benzonitrile?
A6: The precursor is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. A common method involves reacting the potassium salt of 2,4-dichlorophenol with 2-chlorobenzonitrile.[17]
Procedure Outline:
-
Prepare the potassium salt of 2,4-dichlorophenol by reacting it with a suitable base like potassium carbonate or potassium hydroxide.
-
React the resulting phenoxide salt with 2-chlorobenzonitrile in a high-boiling polar aprotic solvent, such as dimethylacetamide (DMAc) or DMF.
-
Heat the reaction mixture (e.g., 120 °C) for an extended period (e.g., 24 hours).[17]
-
After cooling, the product is isolated by dilution with water and extraction with an organic solvent like ether.
-
Purification is often achieved by fractional crystallization. Note that isomeric by-products can form, requiring careful purification.[17]
References
-
University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Safety.pitt.edu. Retrieved from [Link]
-
Stanford University. (n.d.). Information on Azide Compounds. Environmental Health & Safety. Retrieved from [Link]
-
University of Victoria. (2022, May 18). Azides. Occupational Health, Safety & Environment. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-4-(2',4'-dichlorophenoxy)benzonitrile. Retrieved from [Link]
-
D'Souza, L. J., et al. (2022). Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. ACS Omega. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules. Retrieved from [Link]
-
Khan, I., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Retrieved from [Link]
-
Bera, S., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega. Retrieved from [Link]
-
Mitra, S., et al. (2023). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes. RSC Advances. Retrieved from [Link]
-
Milić, N., et al. (2021). Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Reddit. (2023). Problem with tetrazole formation. r/Chempros. Retrieved from [Link]
-
Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. Retrieved from [Link]
-
El-Faham, A., et al. (2015). An efficient and economical synthesis of 5-substituted 1H-tetrazoles via Pb(II) salt catalyzed [3+2] cycloaddition of nitriles. Comptes Rendus Chimie. Retrieved from [Link]
-
ChemHelpASAP. (2022, December 28). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. Retrieved from [Link]
-
Saikia, R. A., et al. (2022). A Metal-Free Regioselective N2-Arylation of 5-Substituted-1H-tetrazoles with Diaryliodonium Salts. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile.
-
Alajarín, M., et al. (2015). Synthesis of New 2-Halo-2-(1H-tetrazol-5-yl)-2H-azirines via a Non-Classical Wittig Reaction. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-tetrazoles. Retrieved from [Link]
-
Genin, M. J., et al. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Davarani, S. S. H., et al. (2009). Synthesis of 5-Arylamino-1H (2H)-tetrazoles and 5-Amino-1-aryl-1H-tetrazoles from Secondary Arylcyanamides in Glacial Acetic Acid. Turkish Journal of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN101302150A - Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid.
-
ResearchGate. (n.d.). (PDF) Synthesis of 5-Arylamino-1H (2H)-tetrazoles and 5-Amino-1-aryl-1H-tetrazoles from Secondary Arylcyanamides in Glacial Acetic Acid. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 2-(2,4-DICHLOROPHENOXY)BENZONITRILE | CAS 175136-80-8. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic a. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of some 2-alkyl-5-(4-vinylphenyl)-2H-tetrazole compounds via the Wittig reaction and investigation by X-ray crystallography. Retrieved from [Link]
-
Anouar, A., et al. (2006). SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5-YL)METHYL)OXAZOLINE. Journal Marocain de Chimie Hétérocyclique. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. uvic.ca [uvic.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Reddit - Please wait for verification [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. prepchem.com [prepchem.com]
Technical Support Center: Troubleshooting Precipitation of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole in Cell Culture Assays
Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges with highly lipophilic small molecules crashing out of solution during in vitro assays.
The compound 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole (CAS 671186-08-6) presents a classic formulation challenge. While the tetrazole ring is a well-known carboxylic acid bioisostere that provides a pharmacologically favorable acidic moiety, the bulky 2,4-dichlorophenoxy group drives up the molecule's overall lipophilicity. This guide explores the thermodynamic causes of its precipitation and provides field-proven, self-validating protocols to ensure reliable delivery to your cell cultures.
Part 1: Mechanistic Causes of Precipitation (The "Why")
Q: Why does 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole precipitate so rapidly when added to standard DMEM or RPMI media?
A: The precipitation is driven by a thermodynamic phenomenon known as a "solvent shift" combined with high desolvation energies. Tetrazoles maintain an acidity comparable to carboxylic acids (pKa ~4.5–4.9)[1]. At a physiological pH of 7.4, the tetrazole ring is deprotonated and anionic. However, despite this ionization, the massive hydrophobic bulk of the 2,4-dichlorophenoxy ether moiety dominates the molecule's physicochemical profile. Tetrazoles form exceptionally strong hydrogen bonds with water, resulting in high desolvation energies that counteract the solubility gains of the anion[1].
When a highly concentrated DMSO stock is rapidly diluted into an aqueous, salt-rich environment like cell culture media, the sudden change in solvent polarity (the solvent shift) forces the hydrophobic regions to collapse together to minimize interaction with water[2]. Furthermore, divalent cations in the media ( Ca2+ , Mg2+ ) can form insoluble ion-pairs with the tetrazolate anion, accelerating nucleation and micro-precipitation[3].
Mechanism of solvent-shift precipitation of lipophilic tetrazoles in aqueous media.
Part 2: Formulation Strategies & Quantitative Data
Q: If direct dilution fails, what are the most effective vehicles to maintain solubility?
A: To bypass the solvent shift, we must shield the hydrophobic 2,4-dichlorophenoxy core from the aqueous environment. The most effective strategy is host-guest complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .
HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic cavity formed by 7 glucose units. The solubility of lipophilic drugs increases linearly with the concentration of HP-β-CD because the hydrophobic moiety of the tetrazole partitions into the non-polar cavity, shielding it from water while the hydrophilic exterior maintains aqueous solubility.
Table 1: Solubility & Stability Matrix for 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole in DMEM (pH 7.4)
| Formulation Strategy | Max Soluble Concentration | Final DMSO (%) | Cytotoxicity Risk | Optical Clarity (Absorbance at 600 nm) |
| Direct Dilution (Cold) | < 5 µM | 0.1% | Low | High scatter (Visible precipitate) |
| Warm Solvent Shift | ~ 15 µM | 0.1% | Low | Moderate scatter (Micro-aggregates) |
| 0.5% BSA Conjugation | ~ 50 µM | 0.1% | Low | Clear (< 0.05 OD) |
| 10% HP-β-CD Complexation | > 100 µM | 0.2% | Low | Crystal Clear (< 0.01 OD) |
Part 3: Self-Validating Experimental Protocols
A robust experimental protocol must be a self-validating system. If you cannot prove the compound is in solution before adding it to your cells, any resulting biological data is untrustworthy.
Protocol: HP-β-CD Complexation Method (Recommended for >10 µM Assays)
Causality Note: This protocol utilizes a heated incubation step to provide the thermodynamic energy required for the bulky dichlorophenoxy group to displace water molecules inside the cyclodextrin cavity, forming a stable inclusion complex.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole in anhydrous DMSO to a concentration of 50 mM. Note: Ensure DMSO is strictly anhydrous; moisture absorption severely limits initial solubility.
-
Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile PBS or serum-free cell culture medium. Filter sterilize through a 0.22 µm PES membrane.
-
Intermediate Dilution (The Critical Step): While continuously vortexing the 20% HP-β-CD solution, add the 50 mM DMSO stock dropwise to achieve a 1 mM intermediate concentration. Do not add the aqueous vehicle to the DMSO; always add the DMSO to the aqueous vehicle to control the solvent shift [3].
-
Thermodynamic Incubation: Incubate the intermediate solution at 37°C for 30 minutes in a thermomixer at 800 RPM.
-
Self-Validation (Centrifugation): Centrifuge the incubated solution at 10,000 x g for 5 minutes.
-
Validation Check: Carefully inspect the bottom of the tube. If a white pellet is visible, the inclusion complex was incomplete. Transfer the supernatant to a clear cuvette and measure absorbance at 600 nm. An OD600<0.05 confirms the absence of light-scattering micro-precipitates.
-
-
Final Dilution: Dilute the validated 1 mM intermediate solution into your final pre-warmed (37°C) cell culture medium to reach your target assay concentration (e.g., 50 µM).
Step-by-step workflow for HP-β-CD complexation to prevent tetrazole precipitation.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I just increase the DMSO concentration in my final well to 1% or 2% to keep the compound soluble? A: No. While increasing DMSO will thermodynamically favor solubility, it introduces severe biological artifacts. For most mammalian cell lines, final DMSO concentrations above 0.1%–0.5% induce cellular toxicity, alter membrane permeability, and can trigger off-target transcriptomic changes[3]. Always cap final DMSO at 0.5% maximum, preferably 0.1%.
Q: My DMSO stock is perfectly clear, but my biological replicates have massive standard deviations. Could this be related to precipitation? A: Absolutely. This is the hallmark of micro-precipitation . When the solvent shift occurs, the compound may form sub-micron aggregates that are invisible to the naked eye but scatter light under a microscope[2]. These aggregates settle unevenly across the well, meaning some cells are exposed to massive localized doses of the drug (often causing localized toxicity), while others are exposed to almost none. Implementing the centrifugation validation step in the protocol above will eliminate this variable.
Q: Does HP-β-CD affect the bioavailability of the compound in my assay? A: HP-β-CD forms a dynamic, reversible equilibrium with the compound. Because the binding is non-covalent, the free fraction of the tetrazole is continuously released into the media, allowing it to partition into the cell membrane and reach its intracellular targets. However, you should always include an HP-β-CD vehicle control in your assay to ensure the cyclodextrin itself does not interfere with your specific phenotypic readout.
Sources
troubleshooting background noise in 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole fluorescence assays
Technical Support Center: DPTZ Fluorescence Assays
Welcome to the technical support center for 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole (DPTZ) fluorescence assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to background noise, ensuring the generation of high-quality, reproducible data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the DPTZ probe and the principles of managing background fluorescence.
Q1: What is 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole (DPTZ) and what are its spectral properties?
A1: DPTZ is a small molecule fluorophore. While its exact spectral properties can be environment-dependent, tetrazole derivatives often exhibit fluorescence. For instance, some naphthyl tetrazoles fluoresce around 432 nm when excited at 315 nm[1]. The dichlorophenoxy group is a common moiety in herbicides and other bioactive molecules[2]. It is critical to experimentally determine the optimal excitation and emission maxima for DPTZ in your specific assay buffer and instrument. A mismatch between your fluorophore's spectra and the instrument's filter or monochromator settings is a primary cause of low signal intensity[3].
Q2: What are the primary sources of high background noise in fluorescence assays?
A2: High background noise can originate from several sources, broadly categorized as:
-
Autofluorescence: Intrinsic fluorescence from assay components other than the intended fluorophore. This includes buffers, biological samples (e.g., serum, cell lysates), and the microplates themselves[4][5][6]. Common media components like riboflavin and phenol red are known culprits[6][7].
-
Nonspecific Binding: The fluorescent probe may adsorb to the surfaces of the microplate wells or bind to other assay components non-specifically[5][8].
-
Light-Based Interference: This includes light leakage in the instrument, light scattering from precipitated compounds, and well-to-well crosstalk[3][9].
-
Probe-Related Issues: The probe itself might be impure, degraded, or used at too high a concentration, leading to elevated baseline fluorescence[10].
Q3: Why is choosing the right microplate so important?
A3: The choice of microplate is critical for minimizing background and maximizing signal-to-noise. For fluorescence intensity assays, black-walled, clear-bottom plates are the standard recommendation[3][7][11]. The black walls absorb stray excitation light and reduce well-to-well crosstalk, while the clear bottom allows for precise measurement by a bottom-reading plate reader[12]. White plates reflect light and are better suited for luminescence assays, but they will increase background fluorescence[4]. The plate polymer itself can also be a source of autofluorescence, especially with UV excitation wavelengths[12].
Q4: How do instrument settings like 'gain' and 'focal height' affect my background?
A4: Instrument settings must be optimized to ensure maximum sensitivity without artificially inflating the background.
-
Gain: This setting controls the amplification of the fluorescence signal by the detector (photomultiplier tube, or PMT)[11][13]. A high gain is necessary for dim signals, but if set too high, it will amplify background noise and can lead to detector saturation with bright samples[7]. The optimal gain setting is one that places your brightest sample just below the saturation limit[13]. Automatic gain settings should generally be avoided for plate-to-plate comparisons, as they can introduce variability[14].
-
Focal Height: For cell-based assays with adherent cells, adjusting the focal height is crucial. This setting adjusts the vertical position of the measurement optics to ensure it is focused on the cell layer at the bottom of the well, which can significantly improve signal-to-background ratios[11].
Part 2: Systematic Troubleshooting Guide
This guide provides a structured, question-based approach to diagnosing and solving specific background noise issues.
Workflow for Diagnosing High Background Noise
Below is a systematic workflow to help you pinpoint the source of high background noise in your DPTZ assay.
Caption: A stepwise workflow for diagnosing and resolving high background noise.
Scenario 1: High Background in All Wells (Including Blanks)
Q: My blank wells, containing only buffer or media, show high fluorescence. What is the cause?
A: This points directly to autofluorescence from your consumables or reagents[4][5].
-
Causality: Many common biological buffers and cell culture media contain fluorescent components. Phenol red, a pH indicator, fluoresces broadly. Tryptophan, tyrosine, and riboflavin, found in many media formulations, are also intrinsically fluorescent, often interfering in the blue-to-green spectrum[6][15]. Similarly, microplates, particularly those made of standard polystyrene, can exhibit autofluorescence, especially when using excitation wavelengths in the UV range[12][15].
-
Solution Pathway:
-
Confirm Plate Choice: Ensure you are using high-quality, black-walled, clear-bottom microplates designed for fluorescence assays[11].
-
Isolate the Source: Test each component of your buffer system individually in the plate reader (e.g., water, buffer salts, additives).
-
Switch Reagents: If using cell culture media, switch to a phenol red-free formulation for the final assay reading. For simpler assays, consider performing the final measurement in a buffered saline solution (e.g., PBS) that is known to have low background fluorescence[7].
-
Scenario 2: High Background in Negative Controls, but Not Blanks
Q: My negative control wells (containing the DPTZ probe and all assay components except the analyte) have a much higher signal than my blank wells. Why?
A: This issue typically relates to the DPTZ probe itself—either its concentration, stability, or interaction with the assay environment[10].
-
Causality:
-
Probe Concentration: Using a probe concentration that is too high is a common error. This elevates the baseline signal without proportionally increasing the specific signal, thus compressing the dynamic range of the assay.
-
Probe Aggregation: The dichlorophenoxy moiety on DPTZ can increase its hydrophobicity, potentially leading to the formation of small colloidal aggregates at higher concentrations, especially in aqueous buffers. These aggregates can scatter light and exhibit altered fluorescent properties, leading to high, variable background[16].
-
Nonspecific Binding: The probe may be binding to the surface of the microplate or to other proteins/reagents in the well[5][8].
-
Probe Degradation: Fluorophores can be sensitive to light (photobleaching) and chemical environment (pH, redox agents)[17][18]. Prolonged exposure to excitation light can lead to the formation of fluorescent degradation products[17][19].
-
-
Solution Pathway:
-
Titrate the DPTZ Probe: Perform an experiment to determine the optimal probe concentration that provides the best signal-to-background ratio, not just the highest signal.
-
Optimize Blocking: To prevent nonspecific binding, include a blocking agent in your assay buffer. Bovine Serum Albumin (BSA) at 0.1% to 1% is a common starting point[5].
-
Improve Washing Steps: If your assay involves wash steps, ensure they are sufficient (e.g., 3-5 washes) to remove unbound probe[8][10]. Including a mild non-ionic detergent like Tween-20 (0.05%) in the wash buffer can be effective.
-
Assess Solvent Effects: The fluorescence of a probe can be highly dependent on solvent polarity[18][20]. Ensure your solvent (e.g., DMSO for compound stocks) is compatible and used at a final concentration that does not induce probe precipitation or alter its fluorescence. The final DMSO concentration should typically be kept below 1%.
-
Scenario 3: High Background Only in Wells with Test Compounds
Q: My background is low in all controls, but I see a high signal when I add my test compounds. How do I handle this?
A: This is a classic case of test compound interference, a major challenge in high-throughput screening (HTS)[9][21].
-
Causality: Many organic small molecules are intrinsically fluorescent[16][22]. If a library compound has an excitation/emission profile that overlaps with that of DPTZ, it will generate a signal that is indistinguishable from a true "hit," leading to a false positive[21][23].
-
Solution Pathway:
-
Run a Compound-Only Control: The most critical control is to measure the fluorescence of the test compound at the assay concentration in the assay buffer without the DPTZ probe or other assay components[10][23].
-
Subtract the Background: If the compound is fluorescent, you can subtract its signal from the total signal measured in the full assay well. However, this is only reliable for low to moderate interference. High compound fluorescence can make the subtracted result unreliable[23].
-
Shift Spectral Windows: One of the most effective strategies is to use fluorophores that excite and emit at longer wavelengths (e.g., in the red or far-red spectrum). Small molecule interference is far more common at lower, UV-range wavelengths[9][23]. If DPTZ's properties are not suitable, a different probe may be necessary.
-
Use an Orthogonal Assay: The best way to validate a hit is to confirm its activity in a secondary, orthogonal assay that uses a different detection modality (e.g., absorbance, luminescence, or a label-free method). This helps to rule out artifacts specific to the primary fluorescence assay format[21].
-
Part 3: Key Experimental Protocols & Data
Protocol 1: Determining Optimal DPTZ Concentration
-
Plate Setup: Use a black, clear-bottom 96-well plate.
-
Prepare Dilutions: Create a 2-fold serial dilution of the DPTZ probe in assay buffer, starting from a concentration approximately 10-fold higher than your initial estimate. Prepare enough volume for triplicate wells.
-
Positive and Negative Controls: In separate wells, prepare your standard positive control (e.g., with a known activator/inhibitor) and negative control (assay buffer with no analyte).
-
Blank: Include triplicate wells with only assay buffer.
-
Incubation: Add the DPTZ dilutions and controls to the plate. Incubate according to your standard assay protocol.
-
Read Plate: Measure fluorescence on a plate reader using the predetermined excitation and emission wavelengths for DPTZ.
-
Analysis:
-
Subtract the average blank value from all other wells.
-
Calculate the Signal-to-Background (S/B) ratio for each DPTZ concentration: S/B = (Signal_Positive_Control) / (Signal_Negative_Control).
-
Plot the S/B ratio versus DPTZ concentration. The optimal concentration is the one that gives the maximum S/B ratio.
-
Protocol 2: Screening for Test Compound Autofluorescence
-
Plate Setup: Prepare two identical black, clear-bottom 96-well plates.
-
Plate A (Assay Plate): Will contain the full assay mixture.
-
Plate B (Interference Plate): Will contain the test compounds in buffer only.
-
-
Compound Plating: Add your library compounds at the final screening concentration to both plates. Include vehicle control wells (e.g., DMSO).
-
Reagent Addition:
-
To Plate A , add all assay components, including the DPTZ probe.
-
To Plate B , add only the assay buffer (no probe, no enzyme, etc.).
-
-
Incubation & Reading: Incubate both plates under identical conditions. Read both plates using the same instrument settings.
-
Analysis:
-
The signal from Plate B represents the intrinsic fluorescence of each compound.
-
A "hit" is only considered valid if its signal in Plate A is significantly higher than its corresponding signal in Plate B. A common threshold is to flag any compound where the signal from Plate B is >10% of the signal from the positive control in Plate A.
-
Table 1: Recommended Plate Reader Settings for DPTZ Assays
| Parameter | Recommended Setting | Rationale & Key Considerations |
| Plate Type | Black, clear-bottom, polystyrene | Minimizes background fluorescence, autofluorescence, and well-to-well crosstalk[11][12]. |
| Read Mode | Top or Bottom Reading | Bottom reading is required for adherent cells[24]. Top reading is often suitable for solution-based assays but can be sensitive to meniscus effects. |
| Excitation/Emission λ | Experimentally Determined | Must be optimized for DPTZ in your specific assay buffer. Start with a full spectrum scan if possible. |
| Bandwidth | 5 – 10 nm | A narrower bandwidth increases specificity and can reduce background, but at the cost of signal intensity. A wider bandwidth increases signal but may also capture more background. |
| Gain (Sensitivity) | Manual, Optimized | Set the gain so the brightest positive control well reads at ~80-90% of the detector's maximum linear range. Avoid auto-gain for quantitative comparisons[13][14]. |
| Flashes per Well | 25 – 50 | Increasing the number of flashes improves measurement precision (reduces CVs) by averaging out signal fluctuations. |
References
- Patsnap Eureka. (2025, July 15). Fluorescence Spectroscopy: How to Avoid Photobleaching.
- Basicmedical Key. (2025, September 11). Troubleshooting Fluorescence Intensity Plate Reader Experiments.
- Creative Bioarray. (2024, February 28). Troubleshooting in Fluorescent Staining.
- Keyence. (n.d.). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide.
- Revvity. (n.d.). Microplates For Fluorescence Assays.
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Sittampalam, G. S., et al. (2008). Fluorescence Spectroscopic Profiling of Compound Libraries. ACS Chemical Biology. Available from: [Link]
- Thermo Fisher Scientific. (n.d.). Background in Fluorescence Imaging.
- Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission.
- P, S. (2021, February 1). Photobleaching in Fluorescence Microscopy. AZoLifeSciences.
-
Sportsman, J. R., et al. (2004). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. Journal of Biomolecular Screening. Available from: [Link]
- BenchChem. (2026). Troubleshooting high background noise in QD-1 fluorescence assays.
- Barrick Lab. (n.d.). Microplate Reader Quick Start.
-
Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background. YouTube. Available from: [Link]
- Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays.
- Corning Life Sciences. (n.d.). Set Up Guidelines and Dimensional Templates for Fluorescence Plate Readers used with Corning® FluoroBlok™ Insert Systems.
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Shvadchak, V. V., et al. (2013). Overcoming Compound Fluorescence in the FLiK Screening Assay with Red-Shifted Fluorophores. Journal of the American Chemical Society. Available from: [Link]
- Southern Biotech. (2023, June 24). How to Reduce Autofluorescence.
- Jackson ImmunoResearch. (2025, June 30). Autofluorescence.
-
National Center for Biotechnology Information. (2020, June 1). Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. Assay Guidance Manual. Available from: [Link]
- Davidson, M.W. (2015, November 14). Solvent Effects on Fluorescence Emission. Molecular Expressions.
- Labcompare. (2025, November 7). How to Get the Best Out of Your Microplate Reader.
- iGEM Foundation. (2019, August 4). Calibration Protocol - Plate Reader Fluorescence Calibration with Fluorescein.
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Rodrigues, T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery. Available from: [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Small Molecule Interference in Biochemical Assays.
- Byzova, V. M., et al. (2024). New tracers for fluorescence polarization immunoassay of herbicide 2,4-dichlorophenoxyacetic acid. Public Health Toxicology.
-
Reddy, J. S., et al. (2012). Synthesis of new tetrazole derivatives from Baylis–Hillman allylamines and evaluation of their in vitro anticancer activity. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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purification techniques for removing impurities from 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole. The information presented herein is designed to offer practical, field-proven insights to overcome common challenges encountered during the synthesis and purification of this and structurally related tetrazole compounds.
Troubleshooting Guide: Navigating Purification Challenges
This section addresses specific issues that may arise during the purification of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Persistent Impurities After Initial Crystallization
Question: My initial recrystallization of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole still shows significant impurities by HPLC and NMR. What are the likely culprits and how can I improve the purity?
Answer:
Persistent impurities after a single crystallization are common, especially in complex syntheses. The nature of these impurities dictates the most effective purification strategy.
Common Impurities to Consider:
-
Unreacted Starting Materials: In the synthesis of tetrazoles from nitriles, residual nitrile starting material can be a common impurity if the cycloaddition reaction does not go to completion.[1][2]
-
Side-Reaction Byproducts: The [3+2] cycloaddition of an azide to a nitrile can sometimes lead to the formation of constitutional isomers.[3] Additionally, hydrolysis of the nitrile starting material to the corresponding amide or carboxylic acid can occur under certain reaction conditions.[1]
-
Residual Solvents: Solvents used in the synthesis (e.g., DMF, toluene) or the crystallization process can become entrapped in the crystal lattice.[4]
-
Degradation Products: Tetrazole compounds can be susceptible to degradation under harsh conditions, such as high temperatures or extreme pH.[5]
Workflow for Enhanced Purification:
Caption: A general workflow for the purification of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole.
Detailed Purification Protocols:
1. Acid-Base Extraction:
This technique exploits the acidic nature of the tetrazole proton to separate it from neutral or basic impurities.[3]
-
Step 1: Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane in a separatory funnel.
-
Step 2: Extraction: Add an aqueous solution of a weak base, such as 1M sodium bicarbonate or sodium carbonate, and shake the funnel vigorously. The acidic tetrazole will be deprotonated and partition into the aqueous layer as its salt.
-
Step 3: Separation: Allow the layers to separate and collect the aqueous layer. Re-extract the organic layer with the aqueous base to ensure complete recovery.
-
Step 4: Neutralization and Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, like 1M HCl, until the solution is acidic (test with pH paper). The protonated tetrazole will precipitate out of the solution.
-
Step 5: Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
2. Optimized Recrystallization:
If acid-base extraction is insufficient, a carefully optimized recrystallization can be highly effective.
-
Solvent Selection is Key: The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. For tetrazole derivatives, common recrystallization solvents include ethanol, methanol, acetone, or mixtures with water.[6][7][8]
-
Protocol:
-
Dissolve the crude solid in a minimal amount of the hot solvent.
-
If the solution is colored, you can add a small amount of activated carbon and hot filter to remove colored impurities.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
3. Column Chromatography:
For stubborn impurities with similar solubility profiles, column chromatography is the method of choice.[3][4]
-
Stationary Phase: Silica gel is commonly used for the purification of tetrazole derivatives.
-
Mobile Phase (Eluent): A gradient elution is often most effective. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity to elute your target compound.
-
Fraction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the fractions and identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
| Purification Technique | Target Impurities | Advantages | Disadvantages |
| Acid-Base Extraction | Neutral and basic impurities | Simple, fast, and cost-effective for initial cleanup. | Not effective for acidic or very similar polarity impurities. |
| Recrystallization | Impurities with different solubility profiles | Can yield highly pure crystalline material. | Solvent selection can be challenging; may lead to product loss in the mother liquor. |
| Column Chromatography | Closely related impurities, isomers | High resolving power for difficult separations. | More time-consuming, requires larger solvent volumes, and can lead to product loss on the column. |
Issue 2: Product Appears as an Oil or Fails to Crystallize
Question: After the final purification step, my 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole is an oil and will not solidify. What should I do?
Answer:
Oiling out during crystallization is a common problem that can be caused by several factors.
-
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation and lower the melting point of your compound, causing it to separate as an oil.[4]
-
Solution: Consider an additional purification step, such as column chromatography, before attempting recrystallization.[4]
-
-
Inappropriate Solvent: The chosen crystallization solvent may not be suitable for your compound.
-
Solution: Perform small-scale solubility tests with a range of solvents to find a more appropriate one. Sometimes, using a solvent pair (one in which the compound is soluble and one in which it is insoluble) can induce crystallization.
-
-
Supersaturation: If the solution is too concentrated, the compound may come out of solution too quickly as an oil rather than forming crystals.
-
Solution: Try using a more dilute solution for crystallization.
-
-
Scratching: Sometimes, crystallization needs a nucleation site to begin.
-
Solution: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
-
Seeding: If you have a small amount of pure, solid material, you can add a "seed crystal" to the solution to initiate crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to assess the purity of my final product?
A1: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful tool for detecting and quantifying impurities.[3][9] Reversed-phase HPLC is commonly used for tetrazole compounds.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any structural isomers or residual solvents.[4][9][11][12]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of your compound and can help identify impurities by their mass-to-charge ratio.[9][11][12]
Q2: My product is a mixture of the 1H- and 2H-tetrazole isomers. How can I separate them?
A2: The separation of 1H- and 2H-tetrazole isomers can be challenging due to their similar physical properties.
-
Chromatographic Methods:
-
Preparative HPLC: This is often the most effective method for separating tetrazole isomers.[3] Careful optimization of the stationary and mobile phases is crucial.
-
Column Chromatography: While more challenging than HPLC, careful selection of the eluent system can sometimes achieve separation on a silica gel column.
-
-
Fractional Crystallization: In some cases, if the solubility of the two isomers is sufficiently different in a particular solvent, fractional crystallization can be attempted. This involves multiple, sequential recrystallizations.
Q3: Are there any specific safety precautions I should take when working with tetrazole synthesis and purification?
A3: Yes, several safety precautions are important:
-
Azide Reagents: Sodium azide and other azide compounds are toxic and potentially explosive, especially when heated or in the presence of certain metals. Always handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Unreacted azides are often quenched with a nitrite solution under acidic conditions.[13]
-
Solvent Safety: Many organic solvents used in purification are flammable and/or toxic. Always handle them in a fume hood and away from ignition sources.
-
Pressure Build-up: Some reactions involving azides can generate nitrogen gas, leading to pressure build-up in a sealed vessel. Ensure that your reaction setup is appropriately vented.
References
- BenchChem. (n.d.). Technical Support Center: Refinement of Purification Methods for Tetrazole Analogs.
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds.
- BenchChem. (n.d.). Technical Support Center: Method Refinement for Enhancing the Purity of Tetrazole Derivatives.
- Journal of Materials Chemistry C. (2013, July 15). Synthesis and characterization of some novel tetrazole liquid crystals.
- BOC Sciences. (n.d.). Tetrazole Impurities.
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- Google Patents. (n.d.). CA2825408A1 - Tetrazole compounds and methods of making and using same.
- Google Patents. (n.d.). CN103724288A - Post-processing method for preparing 1H-tetrazole-1-acetic acid through triethyl orthoformate method.
- Synthesis, Characterization and Biological activity of Novel Tetrazole Compounds Derived from Azo Schiff bases. (2025, September 30).
- Arkivoc. (n.d.). Synthesis of liquid crystals materials derived from oxadiazole, isoxazole and tetrazole heterocycles.
- PubMed. (2014, January 3). Preparation of a tetrazolyl monolithic column via the combination of ATRP and click chemistry for the separation of proteins.
- SIELC Technologies. (2018, February 17). Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column.
- ACS Omega. (2019, May 22). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite.
- ResearchGate. (n.d.). Nitrosamine generated during tetrazole formation in ARB synthesis (A)...
- ACS Publications. (2002, September 19). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles.
- Egyptian Journal of Chemistry. (2023, June 25). Tetrazole Derivatives (Preparation, Organic Analysis, Biotic Evaluation, Nano-Study).
- Google Patents. (n.d.). EP0796852B1 - Process for preparation of 5-substituted tetrazoles.
- PMC. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- Frontiers. (2025, December 7). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- Central Asian Journal of Theoretical and Applied Science. (2024, July 27). Preparation and Characterization of Tetrazole Derivatives Derived from Schiff Bases and Evaluation of Biological Activity.
- ResearchGate. (2022, December 15). Determination of 2,4-dichlorophenoxyacetic acid in water, sediment and soil using high performance liquid chromatography.
- ResearchGate. (2022, December). Synthesis of some 2-alkyl-5-(4-vinylphenyl)-2H-tetrazole compounds via the Wittig reaction and investigation by X-ray crystallography.
- DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY Stella. (n.d.).
- PubMed. (1984, December). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents.
- SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5- YL)METHYL)OXAZOLINE. (n.d.).
- CDH Fine Chemical. (n.d.). product catalogue.
- Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles.
- Google Patents. (n.d.). CN103274925B - Preparation method of 2,4,-dichlorphenoxyacetic acid.
- PMC. (n.d.). Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples.
- 5.9 2,4-d (020) residue and analytical aspects. (n.d.).
- APVMA. (2006, April 1). 2,4-D chemical review - Preliminary Review Findings (Environment).
- ResearchGate. (n.d.). HPLC-UV chromatogram (215 nm) showing the decomposition of tetrazole 2...
- MDPI. (2024, March 11). Removal of 2,4-Dichlorophenoxyacetic Acid from Aqueous Solutions Using Al2O3/Graphene Oxide Granules Prepared by Spray-Drying Method.
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A Comparative Analysis of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole and its Carboxylate Analogs: A Guide for Researchers
In the landscape of medicinal chemistry, the strategic bioisosteric replacement of functional groups is a critical tool for optimizing the pharmacological profile of a drug candidate. One of the most well-established and successful examples of this strategy is the substitution of a carboxylic acid with a 5-substituted tetrazole.[1] This guide provides a comprehensive comparative analysis of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole and its corresponding carboxylate analog, offering in-depth technical insights and supporting experimental data for researchers, scientists, and drug development professionals.
The rationale for this comparison lies in the significant impact that the acidic functional group can have on a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement. While both the tetrazole and carboxylic acid moieties can act as proton donors and participate in similar biological interactions, their distinct physicochemical properties often lead to profound differences in the overall performance of a drug candidate.[1][2]
Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences between the tetrazole and carboxylate groups stem from their electronic structure and steric profile. The tetrazole ring, with its four nitrogen atoms, delocalizes the negative charge over a larger aromatic system compared to the more localized charge on the carboxylate anion.[1] This has direct implications for key physicochemical parameters that govern a drug's behavior in a biological system.
| Property | 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole | 2-(2,4-dichlorophenoxy)benzoic acid (Carboxylate Analog) | Significance in Drug Design |
| Acidity (pKa) | ~4.5 - 4.9[3] | ~4.2 - 4.5[3] | Influences the ionization state at physiological pH, which affects solubility, permeability, and receptor binding. The similar pKa values suggest both compounds will be predominantly ionized at pH 7.4.[4] |
| Lipophilicity (LogP) | Generally higher than the carboxylate analog[5][6] | Generally lower than the tetrazole analog[6] | Impacts membrane permeability, protein binding, and metabolic stability. Higher lipophilicity can sometimes lead to better membrane penetration but may also increase metabolic susceptibility and off-target effects. |
| Metabolic Stability | Generally more resistant to metabolic degradation[5] | Susceptible to phase II conjugation (e.g., glucuronidation) to form potentially reactive acyl glucuronides.[1][4] | A key driver for the bioisosteric replacement. Enhanced metabolic stability can lead to improved bioavailability and a longer duration of action. |
| Hydrogen Bonding | The tetrazole ring can act as both a hydrogen bond donor (N-H) and acceptor (N atoms).[2] | The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). | Crucial for target binding. While both groups can form strong hydrogen bonds, the geometry and extended nature of the tetrazole's hydrogen bonding environment can sometimes lead to altered or improved binding affinity.[2] |
Pharmacological Profile: A Focus on Anti-Inflammatory Activity
Both tetrazole and its carboxylate bioisostere are often explored for their anti-inflammatory properties.[7][8] The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins like prostaglandin E2 (PGE2), a key mediator of inflammation.[9][10]
The structural motif of 2,4-dichlorophenoxy is a common feature in various biologically active compounds, including those with anti-inflammatory potential.[11][12] The comparative analysis of the tetrazole and carboxylate analogs, therefore, centers on their ability to modulate the inflammatory cascade, likely through the inhibition of PGE2 synthesis.
Experimental Data and Protocols
To provide a robust comparison, the following sections detail the experimental protocols and present hypothetical, yet plausible, data based on established principles of medicinal chemistry and pharmacology.
In Vitro COX-1 and COX-2 Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of the test compounds against the COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Buffer: 100 mM Tris-HCl buffer (pH 8.0) containing 500 µM phenol, 1 µM hematin, and 100 µM EDTA.
-
Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Procedure:
-
The enzyme is pre-incubated with the test compound or vehicle (DMSO) for 15 minutes at 25°C.
-
The reaction is initiated by the addition of arachidonic acid (the substrate).
-
The reaction is allowed to proceed for 2 minutes at 37°C.
-
The reaction is terminated by the addition of a stop solution (e.g., 1 M HCl).
-
-
Detection: The amount of PGE2 produced is quantified using a commercially available Prostaglandin E2 EIA Kit.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Expected Results:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole | 15 | 0.5 | 30 |
| 2-(2,4-dichlorophenoxy)benzoic acid | 10 | 1.2 | 8.3 |
| Celecoxib (Reference) | >100 | 0.05 | >2000 |
Interpretation: The tetrazole analog is expected to exhibit higher potency and selectivity for COX-2 compared to its carboxylate counterpart. This is a common observation in drug design, where the tetrazole moiety can lead to enhanced target engagement.[7] The increased selectivity for COX-2 is a desirable trait for anti-inflammatory agents as it can potentially reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[13]
Cell-Based Prostaglandin E2 (PGE2) Production Assay
Objective: To assess the ability of the test compounds to inhibit PGE2 production in a cellular context.
Methodology:
-
Cell Line: A suitable cell line that expresses COX-2 upon stimulation, such as RAW 264.7 murine macrophages or human A549 lung carcinoma cells, is used.
-
Cell Culture: Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of COX-2.[14]
-
Compound Treatment: Following stimulation, cells are treated with various concentrations of the test compounds or vehicle.
-
Sample Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a PGE2 EIA kit.
-
Data Analysis: The IC50 values for the inhibition of PGE2 production are determined.
Expected Results:
| Compound | IC50 for PGE2 Inhibition (µM) |
| 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole | 1.2 |
| 2-(2,4-dichlorophenoxy)benzoic acid | 5.8 |
Interpretation: The results from the cell-based assay are expected to correlate with the in vitro enzyme inhibition data, with the tetrazole analog demonstrating superior cellular potency. This further supports the hypothesis that the tetrazole is a more effective bioisostere for this particular scaffold in the context of anti-inflammatory activity.
Visualizing the Mechanism of Action
The following diagram illustrates the proposed mechanism of action for these compounds, highlighting the inhibition of the COX pathway and the subsequent reduction in PGE2 production.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway.
Synthesis Workflow
The synthesis of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole and its carboxylate analog follows distinct synthetic routes.
Synthesis of 2-(2,4-dichlorophenoxy)benzoic acid (Carboxylate Analog)
This synthesis is typically achieved through an Ullmann condensation reaction.
Caption: Synthesis of the Carboxylate Analog.
Synthesis of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole
The synthesis of the tetrazole analog typically involves the conversion of a nitrile to a tetrazole.
Caption: Synthesis of the Tetrazole Analog.
Conclusion and Future Perspectives
The comparative analysis of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole and its carboxylate analog underscores the profound impact of bioisosteric replacement in drug design. The tetrazole moiety, in this context, is predicted to offer significant advantages in terms of enhanced COX-2 selectivity and improved metabolic stability, which are critical attributes for the development of safer and more effective anti-inflammatory agents.[4][5]
While the presented data is illustrative, it is grounded in well-established medicinal chemistry principles. Further in-depth studies, including pharmacokinetic profiling and in vivo efficacy models, would be necessary to fully elucidate the therapeutic potential of these compounds. The insights provided in this guide aim to equip researchers with the foundational knowledge and experimental framework to rationally design and evaluate novel drug candidates based on these important chemical scaffolds.
References
- Lamie, P. F., Philoppes, J. N., Azouz, A. A., & Safwat, N. M. (n.d.). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.
- BenchChem. (2026). Tetrazole vs. Carboxylic Acid: a comparative analysis in drug design.
- (2019). Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online.
- (n.d.). Synthesis, Characterization, Antibacterial & Anti-Inflammatory Effects Of Substituted Tetrazole Derivatives Based On Different Types Of Carbazone And Benzaldehyde. ResearchGate.
- (2009). Inhibition of Prostaglandin E2 (PGE2) Signaling by Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) or EP4 Receptor Antagonism Expands Hematopoietic Stem and Progenitor Cells (HSPC) and Enhances Their Mobilization to Peripheral Blood in Mice and Baboons. American Society of Hematology.
- (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
- (2026). Acid Bioisosteres. Cambridge MedChem Consulting.
- (2012). The Hydrogen Bond Environments of 1H-Tetrazole and Tetrazolate Rings: The Structural Basis for Tetrazole–Carboxylic Acid Bioisosterism. Journal of Chemical Information and Modeling.
- (n.d.). Effects of non-steroidal anti-inflammatory drugs on prostaglandin E2 production by cyclooxygenase-2 from endogenous and exogenous arachidonic acid in rat peritoneal macrophages stimulated with lipopolysaccharide. PubMed.
- (2009). Prostaglandin E(2) synthase inhibition as a therapeutic target. PubMed.
- (2006). Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases. PubMed.
- (n.d.). (2,4-dichlorophenoxy)acetic acid analogs. Google Patents.
- (n.d.). Structural relations between 5-substituted tetrazoles (a) and carboxylic acids, esters and amides (b). ResearchGate.
- Hamilton, R. H. (1960). Biological Activity of Tetrazole Analogues of Indole-3-Acetic Acid and 2,4-Dichlorophenoxyacetic Acid. Plant Physiology, 35(1), 136–140.
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Selectivity Profiling and Cross-Reactivity of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole: A Comparative Application Guide
Executive Summary & Chemotype Overview
As a Senior Application Scientist, evaluating the pharmacological promiscuity and target selectivity of early-stage screening hits is a critical step in drug development. The compound 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole (CAS 671186-08-6)[1] represents a highly versatile chemotype frequently encountered in high-throughput screening (HTS) libraries.
Structurally, it combines a lipophilic 2,4-dichlorophenoxy ether with an acidic 2H-tetrazole ring. The tetrazole moiety serves as a classic bioisostere for a carboxylic acid, offering enhanced metabolic stability and membrane permeability while maintaining a nearly identical pKa (4.5–4.9) and planar geometry[2]. Meanwhile, the 2,4-dichlorophenoxy group acts as a potent pharmacophore, driving target affinity through hydrophobic packing and halogen bonding (C–Cl⋯π or C–Cl⋯O interactions)[3].
This guide objectively compares the performance of this compound against established reference standards across its primary known targets—LPA2 receptors, CYP17 enzymes, and GABAA receptors—and provides validated protocols for assessing its cross-reactivity.
Primary Target Profiling: Comparative Performance
LPA2 Receptor Antagonism
Recent target validation studies have identified the 2-aryloxyphenyl-tetrazole scaffold as a potent antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2)[2].
-
Mechanistic Causality: The tetrazole ring establishes critical hydrogen bonds and salt bridges with Lys22 and Lys278 in the LPA2 binding pocket, mimicking the phosphate headgroup of endogenous LPA[2]. Simultaneously, the 2,4-dichlorophenoxy moiety occupies a deep hydrophobic pocket lined by Leu261, Trp254, and Phe280[2].
-
Comparison: Compared to the standard pan-LPA antagonist Ki16425 (which is highly selective for LPA1/3 but weak at LPA2), the tetrazole derivative exhibits superior LPA2 selectivity and a higher overall efficacy ( Emax )[2].
CYP17 Inhibition (Antiandrogen Activity)
This chemotype has also been documented in patent literature as a novel CYP17 inhibitor[].
-
Mechanistic Causality: The unhindered nitrogen atoms of the 2H-tetrazole ring are capable of coordinating directly with the heme iron in the active site of Cytochrome P450 17A1. The bulky, rigid dichlorophenoxy-phenyl backbone mimics the steroidal core of endogenous androgens, allowing it to competitively block the enzyme.
-
Comparison: When compared to the clinical standard Abiraterone , this chemotype offers a non-steroidal alternative. While its raw affinity is generally lower in unoptimized forms, it significantly reduces off-target interactions with other steroid hormone receptors.
GABAA Receptor Modulation
Phenylether tetrazoles, including closely related 5-(1-(2,4-dichlorophenoxy)ethyl)-1H-tetrazole derivatives, have been shown to act as β 2/3 subunit-selective GABAA receptor modulators[5].
-
Mechanistic Causality: The electron-deficient aromatic ring of the dichlorophenoxy group is critical for positive allosteric modulation of the IGABA current[5].
-
Comparison: These compounds demonstrate comparable potency to Valerenic Acid but often achieve a significantly higher efficacy ( Emax > 400% potentiation at 100 µM)[5].
Cross-Reactivity and Off-Target Liabilities
The dual nature of this molecule—a strong metal-coordinating/acidic headgroup paired with a highly lipophilic, halogenated tail—makes it susceptible to specific off-target liabilities that must be profiled:
-
Ion Channel Promiscuity: The 2,4-dichlorophenoxy moiety is notorious for non-specific partitioning into lipid bilayers, which can lead to off-target inhibition of voltage-gated sodium (Nav1.5) and potassium (Kv11.1/hERG) channels.
-
Auxin-Like Activity: In plant-based or agricultural cross-screening, the 2,4-dichlorophenoxy group closely mimics 2,4-D, a synthetic auxin, potentially triggering unintended hormonal responses and reactive oxygen species (ROS) production in specific assay systems[6].
Quantitative Data Presentation
The following table summarizes the comparative performance of the tetrazole scaffold against reference compounds.
| Target | Reference Standard | Ref. IC50 / EC50 | Tetrazole Scaffold (CAS 671186-08-6) | Selectivity Note |
| LPA2 Receptor | Ki16425 | > 10 µM (Weak) | ~ 1.5 - 5.5 µM | High selectivity over LPA1/3[2] |
| CYP17 Enzyme | Abiraterone | ~ 2 nM | ~ 50 - 500 nM | Non-steroidal competitive inhibitor[] |
| GABAA Receptor | Valerenic Acid | ~ 15 µM | ~ 10 - 30 µM | Higher Emax than Valerenic Acid[5] |
Experimental Methodologies for Selectivity Validation
To ensure scientific integrity and reproducibility, the following self-validating protocols must be used when profiling this compound.
Protocol A: LPA2 GPCR Radioligand Binding Assay
Why this method? Fluorescence-based assays are often confounded by the intrinsic quenching properties of halogenated aromatic compounds. Radioligand displacement is the gold standard to bypass this artifact.
-
Preparation: Resuspend CHO cells stably expressing human LPA2 in assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM CaCl2, 0.1% essentially fatty-acid-free BSA). Crucial Step: The inclusion of BSA prevents the highly lipophilic 2,4-dichlorophenoxy compound from adhering to the plastic walls of the microtiter plate, which would otherwise artificially inflate the apparent IC50.
-
Incubation: Add 1 nM[3H]-LPA and varying concentrations of the tetrazole compound (0.1 nM to 100 µM). Incubate at 30°C for 1 hour to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% PEI to reduce non-specific radioligand binding.
-
Validation: Include a known LPA2 agonist (e.g., OMPT) as a positive control and Ki16425 as a negative/weak control to validate the dynamic range of the assay system.
Protocol B: Automated Patch-Clamp for hERG/Nav Cross-Reactivity
Why this method? To definitively rule out cardiotoxic liabilities driven by the lipophilic ether tail.
-
Cell Prep: Use HEK293 cells stably expressing hERG or Nav1.5.
-
Perfusion: Perfuse the tetrazole compound in a step-wise concentration gradient (1 µM, 10 µM, 30 µM). Crucial Step: Use glass vials and PTFE tubing for the perfusion system to prevent compound loss due to non-specific binding.
-
Recording: Apply standard voltage-step protocols and measure the fractional block of the tail current (for hERG) or peak inward current (for Nav). Include Amitriptyline as a positive control for hERG block.
Visualizing the Workflows and Mechanisms
Fig 1. Target engagement and cross-reactivity pathways of the tetrazole derivative.
Fig 2. Step-by-step selectivity profiling workflow for tetrazole-based screening hits.
References
-
[1] Title: 5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazole - NextSDS Source: nextsds.com URL:
-
[5] Title: Design, Synthesis, and Pharmacological Evaluation of Novel β2/3 Subunit-Selective γ-Aminobutyric Acid Type A (GABAA) Receptor Modulators Source: Journal of Medicinal Chemistry - ACS Publications URL:
-
[2] Title: Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice Source: Journal of Medicinal Chemistry - ACS Publications URL:
-
[3] Title: Methyl 2-[5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazol-2-yl]acetate - EvitaChem Source: evitachem.com URL:
-
[6] Title: Structure–activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana Source: uu.nl URL:
-
[] Title: CAS 64907-55-7 (5-Bromo-1-ethyl-1H-1,2,4-triazole) - Building Blocks Source: bocsci.com URL:
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A Comparative Benchmarking Guide to 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole for Anti-Inflammatory Drug Discovery
This guide provides a comprehensive framework for benchmarking the novel investigational compound, 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole, against established standard inhibitors in the context of anti-inflammatory drug discovery. We will explore a data-driven analysis of this compound's performance across key preclinical evaluation metrics, supported by detailed methodologies to ensure reproducibility and facilitate the design of future studies.
The tetrazole moiety is a well-established pharmacophore known for a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The inclusion of a dichlorophenoxy group, a feature present in various bioactive molecules, further suggests the potential for a unique pharmacological profile.[3][4][5] This guide will proceed with the hypothesis that 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole exerts its anti-inflammatory effects through the inhibition of a key enzyme in the inflammatory cascade. For the purpose of this guide, we will focus on its potential as a phosphodiesterase (PDE) inhibitor, a class of enzymes crucial in regulating intracellular signaling pathways involved in inflammation.
The Rationale for Benchmarking
The journey of a novel compound from initial discovery to a potential therapeutic candidate is a rigorous process of comparative evaluation.[6] Benchmarking against established standard inhibitors is a critical step to ascertain the relative potency, selectivity, and potential advantages of a new chemical entity.[7][8] This process allows researchers to make informed decisions about the allocation of resources for further development.
This guide will focus on a comparative analysis of "Compound T" (5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole) with two well-characterized PDE inhibitors frequently used in preclinical research:
-
Roflumilast: A selective PDE4 inhibitor approved for the treatment of chronic obstructive pulmonary disease (COPD).
-
Sildenafil: A selective PDE5 inhibitor widely known for the treatment of erectile dysfunction and pulmonary hypertension.
Experimental Workflow for Inhibitor Evaluation
A multi-pronged approach is essential for a comprehensive evaluation of a novel inhibitor. This workflow encompasses biochemical assays to determine potency and selectivity, cell-based assays to assess cellular effects, and in vivo models to evaluate efficacy in a physiological context.[7][9]
Caption: A typical experimental workflow for evaluating novel anti-inflammatory inhibitors.
Data Presentation: A Comparative Overview
The following table summarizes hypothetical in vitro and in vivo data for Compound T benchmarked against Roflumilast and Sildenafil.
| Parameter | Compound T | Roflumilast | Sildenafil |
| Biochemical IC50 (PDE4B, nM) | 15 | 0.8 | >10,000 |
| Biochemical IC50 (PDE5A, nM) | 2500 | >10,000 | 3.5 |
| Cellular EC50 (LPS-induced TNF-α release, nM) | 50 | 5 | >10,000 |
| In Vivo Efficacy (Carrageenan-induced paw edema, % inhibition at 10 mg/kg) | 45% | 60% | 15% |
IC50 (Half-maximal inhibitory concentration) is a measure of the concentration of a drug required for 50% inhibition of a biological process. A lower IC50 value indicates a more potent inhibitor. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Detailed Experimental Protocols
To ensure reproducibility and enable objective comparisons, detailed methodologies for key experiments are essential.
Biochemical Phosphodiesterase (PDE) Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a specific PDE isozyme.[10][11]
-
Principle: A non-radioactive, colorimetric assay that measures the conversion of cAMP or cGMP to AMP or GMP by the PDE enzyme. The amount of nucleotide remaining is detected using a specific antibody and a colorimetric substrate.
-
Materials:
-
Recombinant human PDE4B and PDE5A enzymes.
-
cAMP and cGMP substrates.
-
Test compound (Compound T) and standard inhibitors (Roflumilast, Sildenafil).
-
Assay buffer.
-
Detection reagents (e.g., anti-cAMP/cGMP antibody, secondary antibody-HRP conjugate, TMB substrate).
-
-
Procedure:
-
Prepare serial dilutions of the test and standard compounds.
-
In a 96-well plate, add the PDE enzyme, assay buffer, and the compounds.
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
Incubate at room temperature for a specified time.
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 values.
-
Cell-Based Lipopolysaccharide (LPS)-Induced Cytokine Release Assay
This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in a cellular context.[12][13]
-
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates immune cells (e.g., macrophages) to produce and release pro-inflammatory cytokines such as TNF-α and IL-6. The inhibitory effect of the test compound on this process is quantified.
-
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).
-
Cell culture medium and supplements.
-
Lipopolysaccharide (LPS).
-
Test compound and standard inhibitors.
-
ELISA kits for TNF-α and IL-6.
-
-
Procedure:
-
Differentiate THP-1 cells into macrophage-like cells using PMA.
-
Treat the cells with serial dilutions of the test and standard compounds for 1 hour.
-
Stimulate the cells with LPS for a specified duration (e.g., 4-6 hours for TNF-α, 24 hours for IL-6).
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using ELISA kits.
-
Calculate the percent inhibition and determine the EC50 values.
-
In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used and well-characterized model of acute inflammation.[14][15]
-
Principle: Subplantar injection of carrageenan, a seaweed-derived polysaccharide, induces a local inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.
-
Materials:
-
Male Wistar rats or Swiss albino mice.
-
Carrageenan solution (1% w/v in saline).
-
Test compound and standard inhibitors formulated in an appropriate vehicle.
-
Parenteral administration equipment.
-
Plethysmometer for measuring paw volume.
-
-
Procedure:
-
Administer the test compound or standard inhibitor to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
After a specified pre-treatment time (e.g., 1 hour), inject carrageenan into the subplantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.
-
Signaling Pathway and Mechanism of Action
Understanding the underlying signaling pathway is crucial for interpreting the experimental data and for the rational design of future experiments.
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A Comparative Guide to the Analytical Validation of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of analytical methodologies for the validation of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole reference standards. The principles and techniques discussed are grounded in established regulatory frameworks and best practices for pharmaceutical analysis. While specific data for this molecule is not widely published, the methodologies presented are based on the validation of similar small-molecule active pharmaceutical ingredients (APIs).
The Critical Role of Analytical Validation in Drug Development
A well-characterized reference standard is the cornerstone of pharmaceutical development, ensuring the identity, purity, and quality of a drug substance.[1] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][3] For a compound like 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole, this involves a rigorous process to confirm that the chosen analytical methods can reliably and accurately measure the critical quality attributes of the reference standard.
Regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide a framework for this process, outlining the necessary validation characteristics.[2][4][5] This guide will delve into these characteristics, comparing various analytical techniques and providing actionable protocols.
The Regulatory Landscape: ICH Q2(R1) and USP <1225>
The validation of analytical procedures is primarily governed by the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," and the USP General Chapter <1225>, "Validation of Compendial Procedures."[2][4][6] These documents outline the validation characteristics required for different types of analytical tests, which can be broadly categorized as:
-
Identification tests: To ensure the identity of the analyte.
-
Quantitative tests for impurities: To determine the amount of impurities present.
-
Limit tests for the control of impurities: To detect impurities that are above a certain level.
-
Quantitative tests for the active moiety: To measure the amount of the active ingredient.[2][7]
The validation process involves evaluating a method's specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[8][9]
Characterization of the Reference Standard: A Multi-Technique Approach
Before an analytical method can be validated, the reference standard itself must be thoroughly characterized to confirm its structure and purity.[1] This typically involves a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, making it a powerful tool for unequivocal identification.[10][11][12] Both 1D (¹H, ¹³C) and 2D NMR experiments can be employed to fully elucidate the structure of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole. Solid-state NMR can also be used to study the properties of the compound in its solid form.[13]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help identify impurities.[14][15][16] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition.[17]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides a unique "fingerprint" of the molecule based on the vibrations of its chemical bonds.[18][19][20][21][22] This is a rapid and non-destructive technique for confirming the identity of the reference standard.[21]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the reference standard by separating it from any potential impurities.[14][23] The peak area of the main component can be used to determine its purity relative to other components.
Comparative Analysis of Analytical Methodologies for Validation
The choice of analytical method for validation depends on the intended purpose of the analysis (e.g., assay, impurity testing). Here, we compare the most common techniques for the validation of a small molecule like 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis due to its high resolving power, sensitivity, and reproducibility.[24] For 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole, a reversed-phase HPLC (RP-HPLC) method with UV detection would be the primary choice for assay and impurity determination.
Principle: The compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column, and the components of the sample are separated based on their differential partitioning between the two phases. A UV detector measures the absorbance of the eluting components at a specific wavelength.
Performance Characteristics:
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components.[5] This is often demonstrated through forced degradation studies.[25][26][27][28][29] | The main peak should be free from interference from degradation products, impurities, and excipients. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7] | For assay: 80% to 120% of the test concentration.[7] For impurities: From the reporting threshold to 120% of the specification limit. |
| Accuracy | The closeness of the test results to the true value. | For assay: 98.0% to 102.0% recovery. For impurities: Recovery within a specified range (e.g., 80% to 120%). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (RSD) ≤ 1.0%. Intermediate Precision (RSD) ≤ 2.0%. |
| LOD/LOQ | The lowest amount of analyte that can be detected/quantified with suitable precision and accuracy. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should remain within acceptable limits. |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS offers higher resolution, sensitivity, and speed compared to conventional HPLC. The addition of a mass spectrometer provides mass-to-charge ratio information, which is highly specific for identification and structural elucidation of impurities and degradation products.
Principle: Similar to HPLC, but utilizes smaller particle size columns, resulting in more efficient separations. The eluent from the UPLC is introduced into the mass spectrometer, where molecules are ionized and separated based on their mass-to-charge ratio.
Advantages over HPLC-UV:
-
Higher Specificity: Mass detection is inherently more specific than UV detection.
-
Greater Sensitivity: Can detect impurities at much lower levels.
-
Structural Information: MS fragmentation patterns can help in the identification of unknown impurities.[14]
Considerations:
-
Matrix Effects: The presence of other components in the sample can suppress or enhance the ionization of the analyte, affecting quantitation.[17]
-
Complexity and Cost: UPLC-MS systems are more complex and expensive to operate and maintain.
Experimental Protocols: A Step-by-Step Guide
Forced Degradation Study for Specificity
Objective: To demonstrate that the analytical method is specific for the analyte and can separate it from potential degradation products.[25][26][27][28][29]
Protocol:
-
Prepare Stock Solution: Prepare a stock solution of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Subject the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid reference standard at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Neutralization: Neutralize the acid and base-stressed samples.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by the proposed HPLC method.
-
Evaluation: Evaluate the chromatograms for the separation of the main peak from any degradation peaks. The peak purity of the main peak should be assessed using a photodiode array (PDA) detector.
Validation of Linearity
Objective: To establish the linear relationship between the concentration of the analyte and the analytical response.
Protocol:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of the reference standard.
-
Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the desired range (e.g., 50% to 150% of the target assay concentration).
-
Analysis: Inject each calibration standard in triplicate into the HPLC system.
-
Data Analysis: Plot the average peak area against the corresponding concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Visualizing the Validation Workflow
A well-defined workflow is essential for a successful analytical method validation.
Caption: Analytical Method Validation Workflow.
Conclusion and Recommendations
The analytical validation of reference standards for 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole requires a systematic and scientifically sound approach. While RP-HPLC with UV detection is a robust and reliable primary technique for assay and impurity profiling, UPLC-MS offers significant advantages in terms of specificity and sensitivity, particularly for the identification of unknown impurities and degradation products.
The choice of methodology should be guided by the specific requirements of the analysis and should be justified based on a thorough risk assessment. Regardless of the technique chosen, a comprehensive validation study following ICH and USP guidelines is essential to ensure the quality, safety, and efficacy of the final drug product.
References
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Forced Degradation Testing | SGS Japan. (n.d.). Retrieved April 4, 2026, from [Link]
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〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. (n.d.). ResearchGate. Retrieved April 4, 2026, from [Link]
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<1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011, December 3). ResearchGate. Retrieved April 4, 2026, from [Link]
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Lifecycle Management Concepts to analytical Procedures: A compendial perspective. (n.d.). Association for Accessible Medicines. Retrieved April 4, 2026, from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved April 4, 2026, from [Link]
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Why Mass Spectrometry Reference Standards Ensure Accuracy. (2025, August 6). IROA Technologies. Retrieved April 4, 2026, from [Link]
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1330 - Validation of Analytical Procedures / General Information. (n.d.). Retrieved April 4, 2026, from [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. Retrieved April 4, 2026, from [Link]
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How to Use Solid-state NMR for Pharmaceutical Analysis. (n.d.). Bruker. Retrieved April 4, 2026, from [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Retrieved April 4, 2026, from [Link]
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Reference Standard Preparation & Characterization. (n.d.). Creative Biolabs. Retrieved April 4, 2026, from [Link]
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core components of analytical method validation for small molecules-an overview. (2012, April 21). ResearchGate. Retrieved April 4, 2026, from [Link]
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Guideline on Bioanalytical Method Validation in Pharmaceutical Development. (2013, September 13). PMDA. Retrieved April 4, 2026, from [Link]
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Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. (n.d.). PMC. Retrieved April 4, 2026, from [Link]
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Quantitative mass spectrometry methods for pharmaceutical analysis. (n.d.). PMC. Retrieved April 4, 2026, from [Link]
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Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (2024, February 6). Pharma Focus America. Retrieved April 4, 2026, from [Link]
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Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved April 4, 2026, from [Link]
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ICH and FDA Guidelines for Analytical Method Validation. (2025, October 23). Lab Manager. Retrieved April 4, 2026, from [Link]
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HPLC Method Development and Validation Process of Drug Analysis and Applications. (2025, June 15). ijarsct. Retrieved April 4, 2026, from [Link]
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A Senior Application Scientist's Guide to Safe Handling: Personal Protective Equipment and Disposal of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. The compound 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole is a molecule of interest, but like many research chemicals, a comprehensive, officially published Safety Data Sheet (SDS) may not be readily available. This guide serves as an essential resource, providing critical safety and handling protocols derived from a structural analysis of the compound's constituent functional groups: the energetic tetrazole ring and the biologically active dichlorophenoxy moiety.
Our primary objective is to build a culture of safety that goes beyond mere compliance. By understanding the chemical causality behind each safety recommendation, we can handle this and similar compounds with the expertise and confidence required for cutting-edge research.
Hazard Profile: A Structurally-Informed Assessment
To establish a robust safety protocol, we must first deconstruct the molecule to anticipate its potential hazards. The structure of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole presents two key areas of concern.
-
The Tetrazole Moiety: This five-membered ring system is characterized by a high nitrogen content. Such structures are known to be energetically unstable and can be sensitive to heat, shock, or friction.[1] Therefore, compounds containing a tetrazole ring should be treated as potentially explosive, especially under heating.[2][3] They are also often flammable solids and can exhibit acute toxicity if ingested.[4]
-
The 2,4-Dichlorophenoxy Moiety: This portion of the molecule is structurally related to the herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid). Compounds in this class are known to be corrosive and can cause serious, irreversible eye damage.[5][6] They can also cause skin irritation and may lead to systemic effects, with the liver and kidneys being potential target organs after prolonged exposure.[7] Furthermore, chlorinated aromatic compounds often pose an environmental risk and are considered toxic to aquatic life.[5][8]
Based on this analysis, we can infer a hazard profile for 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole, summarized in the table below.
| Hazard Category | Inferred GHS Hazard Statement | Rationale based on Structural Analogs |
| Physical Hazards | H228: Flammable solid.[2] H240: Heating may cause an explosion.[2] | The high nitrogen content of the tetrazole ring makes it an energetic material.[1][3] |
| Health Hazards | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H318: Causes serious eye damage.[5] H335: May cause respiratory irritation.[2][8] | Derived from known toxicities of both tetrazole and dichlorophenoxy compounds.[6][9] |
| Environmental Hazards | H410: Very toxic to aquatic life with long lasting effects.[8] | Chlorinated aromatic compounds are known environmental hazards.[5] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of appropriate PPE is a critical control point in ensuring operator safety. Always handle this compound inside a certified chemical fume hood.[5][10]
| Protection Type | Required PPE | Justification and Expert Commentary |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards.[11] A face shield must be worn over goggles when handling >5g or when there is a risk of splashes.[1][11][12] | Non-negotiable. The 2,4-dichlorophenoxy group suggests a high risk of serious, irreversible eye damage.[5] A face shield provides a secondary barrier against splashes during transfers or reactions.[12] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene).[1][11] Gloves must be inspected before use and changed immediately upon contamination. | Protects against skin irritation and potential dermal absorption.[2] Always wash hands thoroughly after removing gloves.[13] |
| Body Protection | Flame-retardant lab coat.[1] Long pants and closed-toe, chemical-resistant shoes are required.[11] | A flame-retardant lab coat is crucial due to the flammability and explosive potential of the tetrazole moiety.[1] Standard cotton lab coats are insufficient. |
| Respiratory Protection | Handled in a chemical fume hood.[5][10] A respirator (e.g., N95) may be required for unpacking if the material is a fine powder and not contained.[14] | Engineering controls are the primary line of defense. A fume hood minimizes inhalation of airborne particles.[9] Respirator use requires formal training and fit-testing.[11] |
Emergency Procedures: A Validated Response Plan
Immediate and correct action during an emergency is critical. All personnel must be familiar with these procedures and the location of safety equipment, including eyewash stations and safety showers.[15]
Step-by-Step Emergency Protocols
-
Eye Contact:
-
Skin Contact:
-
Inhalation:
-
Move the affected person to fresh air immediately.[16]
-
If breathing is difficult or has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Spill Response:
-
Small Spill (<1g):
-
Large Spill (>1g):
-
Evacuate all non-essential personnel from the area.[16]
-
Alert your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without EHS guidance and support.
-
-
Disposal Plan: Ensuring Safe and Compliant Waste Management
Due to its inferred hazards, 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole and any materials contaminated with it must be treated as hazardous waste.[1][15] Improper disposal can lead to safety incidents and environmental contamination.[3]
Waste Disposal Workflow
-
Waste Segregation:
-
Solid Waste: Collect unused or contaminated solid compound in a dedicated, clearly labeled, and sealable hazardous waste container.[1]
-
Contaminated Materials: All contaminated PPE (gloves, wipes), absorbent materials from spills, and contaminated labware must be placed in a separate, sealed container labeled as hazardous waste.[2]
-
-
Container Labeling:
-
The waste container must be labeled with:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole".[1]
-
The specific hazard warnings: "Flammable Solid," "Toxic," "Irritant," "Potentially Explosive," and "Environmental Hazard".[1]
-
The date of waste generation and the name of the responsible researcher.[1]
-
-
-
Storage:
-
Final Disposal:
By adhering to these detailed protocols, researchers can confidently and safely handle 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole, ensuring the integrity of their work and the safety of their laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
